Bromo-PEG3-CO-NH2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H16BrNO4 |
|---|---|
Molecular Weight |
270.12 g/mol |
IUPAC Name |
2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]acetamide |
InChI |
InChI=1S/C8H16BrNO4/c9-1-2-12-3-4-13-5-6-14-7-8(10)11/h1-7H2,(H2,10,11) |
InChI Key |
ZOUVFTHMNIHAJB-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCBr)OCCOCC(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Bromo-PEG3-CO-NH2: Structure, Properties, and Application in Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the heterobifunctional linker, Bromo-PEG3-CO-NH2, a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to selectively degrade target proteins associated with a wide range of diseases. The structure and properties of the linker are paramount to the efficacy of a PROTAC, influencing its solubility, cell permeability, and the geometry of the ternary complex formed between the target protein and an E3 ubiquitin ligase.
Core Structure and Chemical Properties
This compound, with the IUPAC name 2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)acetamide, is a polyethylene glycol (PEG)-based linker. Its structure is characterized by a bromoethyl group at one terminus, providing a reactive site for conjugation, a hydrophilic triethylene glycol (PEG3) spacer, and a primary amide (carboxamide) at the other terminus.
The key structural features are:
-
Bromoethyl Group: This functional group serves as a reactive handle for covalent bond formation, typically through nucleophilic substitution reactions.
-
PEG3 Spacer: The three-unit polyethylene glycol chain imparts hydrophilicity to the molecule. This is a crucial feature for improving the solubility and pharmacokinetic properties of the resulting PROTAC. The flexibility of the PEG chain also plays a role in enabling the optimal orientation for the formation of a productive ternary complex.
-
Carboxamide Group (-CO-NH2): The amide functionality provides a site for further chemical modification or can interact with the biological target or E3 ligase.
Below is a table summarizing the key chemical and physical properties of this compound.
| Property | Value |
| Chemical Formula | C8H16BrNO4 |
| IUPAC Name | 2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)acetamide |
| Molecular Weight | 270.12 g/mol |
| Purity | >95% (typical) |
| Appearance | To be determined (often a solid or oil) |
| Solubility | Soluble in DMSO and DMF. |
| Storage Conditions | Long-term: -20°C; Short-term: 0-4°C, dry, dark |
Role in PROTAC Technology: The Ubiquitin-Proteasome System
PROTACs are bifunctional molecules that bring a target protein into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. This compound serves as the linker that connects the ligand for the target protein to the ligand for the E3 ligase.
The following diagram illustrates the general mechanism of action for a PROTAC.
Experimental Protocols: Synthesis of a PROTAC using a Bromo-PEG Linker
Illustrative Reaction Scheme:
Warhead-NH2 + this compound → Warhead-NH-CO-PEG3-Br
Warhead-NH-CO-PEG3-Br + E3_Ligase_Ligand-OH → Warhead-NH-CO-PEG3-O-E3_Ligase_Ligand
Materials:
-
Target protein ligand with a primary amine (Warhead-NH2)
-
This compound
-
E3 ligase ligand with a hydroxyl or thiol group (e.g., a derivative of VHL or Cereblon ligands)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Sodium hydride (NaH) or similar base
-
Reaction vessel, magnetic stirrer, and nitrogen atmosphere setup
-
Standard workup and purification supplies (e.g., ethyl acetate, brine, sodium sulfate, silica gel for chromatography)
Procedure:
Step 1: Conjugation of the Warhead to the Linker
-
In a clean, dry reaction vessel under a nitrogen atmosphere, dissolve the amine-containing warhead (1.0 equivalent) in anhydrous DMF.
-
Add DIPEA (2.0 equivalents) to the solution and stir for 10 minutes at room temperature.
-
In a separate vial, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF.
-
Add the this compound solution dropwise to the warhead solution.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting Warhead-NH-CO-PEG3-Br intermediate by flash column chromatography on silica gel.
Step 2: Conjugation of the Intermediate to the E3 Ligase Ligand
-
In a separate, dry reaction vessel under a nitrogen atmosphere, dissolve the hydroxyl-containing E3 ligase ligand (1.0 equivalent) in anhydrous DMF.
-
Carefully add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0°C.
-
Allow the mixture to stir at 0°C for 30 minutes.
-
Dissolve the purified Warhead-NH-CO-PEG3-Br (1.0 equivalent) in anhydrous DMF and add it dropwise to the E3 ligase ligand solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the final PROTAC product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final PROTAC molecule by preparative HPLC to yield the desired product.
PROTAC Discovery and Development Workflow
The development of a novel PROTAC is a multi-step process that begins with target selection and culminates in a validated degrader molecule. The following diagram outlines a typical workflow for PROTAC discovery and validation.
Conclusion
This compound is a valuable and versatile linker for the synthesis of PROTACs. Its well-defined structure, incorporating a reactive bromo group and a hydrophilic PEG spacer, provides medicinal chemists with a reliable tool to construct novel protein degraders. Understanding the properties of this linker and its role in the broader context of PROTAC design and the ubiquitin-proteasome system is essential for the successful development of this exciting new class of therapeutics. The provided experimental framework and workflow diagrams serve as a guide for researchers embarking on the design and synthesis of their own PROTAC molecules.
An In-depth Technical Guide to Bromo-PEG3-CO-NH2: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, specifications, and applications of Bromo-PEG3-CO-NH2, a heterobifunctional linker widely utilized in the fields of bioconjugation, proteomics, and drug discovery. This document details experimental protocols for its use and includes visualizations of relevant biological pathways and experimental workflows to support researchers in its effective application.
Core Chemical Properties and Specifications
This compound, systematically named 2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)acetamide, is a polyethylene glycol (PEG)-based linker featuring a terminal bromo group and an amide functionality. The presence of the triethylene glycol spacer enhances the solubility of this reagent and its conjugates in aqueous media, a critical attribute for biological applications. The bromo group serves as a reactive handle for alkylation of nucleophiles, such as the thiol group of cysteine residues in proteins, while the amide group provides a stable, neutral linkage.
A summary of the key quantitative data for this compound is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C8H16BrNO4 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 270.12 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Exact Mass | 269.0300 | --INVALID-LINK-- |
| Purity | Typically >95% | --INVALID-LINK-- |
| Appearance | To be determined (often a solid or oil) | --INVALID-LINK-- |
| Storage Conditions | Short term (days to weeks) at 0-4 °C; Long term (months to years) at -20 °C. Store in a dry, dark environment. | --INVALID-LINK-- |
| Solubility | To be determined (expected to be soluble in water and common organic solvents like DMSO and DMF) | --INVALID-LINK-- |
Applications in Research and Drug Development
The unique bifunctional nature of this compound makes it a valuable tool in several advanced research areas:
-
Proteolysis Targeting Chimeras (PROTACs): This linker is frequently employed in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG3 linker in this compound provides the necessary spacing and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
-
Antibody-Drug Conjugates (ADCs): In the development of ADCs, this linker can be used to attach a cytotoxic drug to an antibody. The bromo group can react with a nucleophilic residue on the antibody, such as a cysteine, to form a stable covalent bond. The hydrophilic PEG spacer can improve the pharmacokinetic properties of the resulting ADC.
-
Bioconjugation and Labeling: this compound is a versatile reagent for the site-specific modification of proteins, peptides, and other biomolecules. It can be used to introduce a stable PEGylated linker for various purposes, including improving solubility, reducing immunogenicity, and attaching fluorescent dyes or other reporter molecules.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its application in bioconjugation.
Synthesis of 2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)acetamide
This protocol describes a representative synthesis of this compound from commercially available starting materials.
Materials:
-
2-(2-(2-Aminoethoxy)ethoxy)ethanol
-
Bromoacetyl bromide
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Dissolve 2-(2-(2-aminoethoxy)ethoxy)ethanol (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromoacetyl bromide (1.1 equivalents) in anhydrous dichloromethane to the flask dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure 2-(2-(2-(2-bromoethoxy)ethoxy)acetamide.
-
Characterize the final product by NMR and mass spectrometry.
Alkylation of a Cysteine-Containing Peptide with this compound
This protocol details the conjugation of this compound to a peptide containing a cysteine residue.
Materials:
-
Cysteine-containing peptide
-
This compound
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethylformamide (DMF)
-
HPLC-grade water
-
Acetonitrile (ACN) with 0.1% trifluoroacetic acid (TFA)
-
Reversed-phase HPLC column (e.g., C18)
Procedure:
-
Peptide Reduction: Dissolve the cysteine-containing peptide in PBS. Add a 10-fold molar excess of TCEP to reduce any disulfide bonds. Incubate at room temperature for 1 hour.
-
Conjugation Reaction: Prepare a stock solution of this compound in DMF. Add a 5 to 10-fold molar excess of the this compound solution to the reduced peptide solution.
-
Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4 °C, with gentle agitation. Protect the reaction from light.
-
Reaction Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as N-acetylcysteine or dithiothreitol (DTT), to react with any excess bromoacetamide reagent.
-
Purification: Purify the PEGylated peptide from the reaction mixture using reversed-phase high-performance liquid chromatography (RP-HPLC). Use a gradient of acetonitrile in water (both containing 0.1% TFA).
-
Characterization: Collect the fractions containing the desired product and confirm the identity and purity of the conjugate by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Mandatory Visualizations
Experimental and Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for bioconjugation and two relevant signaling pathways where this compound can be applied.
Caption: Experimental workflow for the conjugation of this compound to a cysteine-containing peptide.
Caption: The Ubiquitin-Proteasome Pathway and the role of a PROTAC utilizing a this compound linker.
Caption: Simplified EGFR signaling pathway and potential inhibition by a bioconjugate synthesized with this compound.
The Role of Bromo-PEG3-CO-NH2 in PROTACs: A Technical Guide to Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action of Bromo-PEG3-CO-NH2, a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). As a bifunctional linker, this polyethylene glycol (PEG)-based moiety plays a crucial role in bridging a target protein ligand with an E3 ubiquitin ligase ligand, thereby hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. This document provides a comprehensive overview of its function, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying biological processes.
Core Concept: The PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules designed to induce the degradation of a specific protein of interest (POI). They consist of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The this compound molecule serves as a precursor for a flexible and hydrophilic PEG-based linker.
The fundamental mechanism of a PROTAC utilizing a linker derived from this compound is as follows:
-
Ternary Complex Formation: The PROTAC simultaneously binds to the target protein and an E3 ubiquitin ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)), forming a ternary POI-PROTAC-E3 ligase complex. The PEG3 linker provides the necessary length and flexibility to facilitate the optimal orientation of the POI and E3 ligase for subsequent ubiquitination.
-
Ubiquitination: Once the ternary complex is formed, the E3 ligase catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target protein.
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, a large protein complex responsible for cellular protein turnover.
-
Catalytic Cycle: After the degradation of the target protein, the PROTAC is released and can bind to another target protein and E3 ligase, initiating another round of degradation. This catalytic nature allows PROTACs to be effective at low concentrations.
Case Study: GNE-987, a BRD4 Degrader
To illustrate the application and mechanism of a PEG3-containing linker, we will examine GNE-987, a potent PROTAC that induces the degradation of the Bromodomain and Extra-Terminal (BET) family protein BRD4. GNE-987 connects a BRD4 ligand to a binder for the VHL E3 ubiquitin ligase via a flexible linker. While the exact synthesis of GNE-987 from this compound is not explicitly detailed in publicly available literature, its structure and function are representative of PROTACs employing short-chain PEG linkers.
Quantitative Biological Data for GNE-987
The following tables summarize the key in vitro biological activities of GNE-987.
| Target | Assay Type | IC50 (nM) |
| BRD4 BD1 | Biochemical Assay | 4.7[1][2] |
| BRD4 BD2 | Biochemical Assay | 4.4[1][2] |
Table 1: Binding Affinity of GNE-987 to BRD4 Bromodomains.
| Cell Line | Assay Type | DC50 (nM) | Dmax (%) |
| EOL-1 (AML) | Western Blot | 0.03[1] | Not Reported |
Table 2: In-Cell BRD4 Degradation by GNE-987.
| Cell Line | Cancer Type | Assay Type | IC50 (nM) |
| EOL-1 | Acute Myeloid Leukemia | Cell Viability | 0.02 |
| HL-60 | Acute Promyelocytic Leukemia | Cell Viability | 0.03 |
Table 3: Cellular Viability Effects of GNE-987.
Signaling Pathways and Experimental Workflows
The degradation of BRD4 by PROTACs like GNE-987 has significant downstream effects on various signaling pathways, primarily through the downregulation of oncogenes such as MYC. BRD4 is a key transcriptional coactivator that regulates the expression of genes involved in cell proliferation and survival.
References
The Strategic Role of the PEG3 Linker in Bromo-PEG3-CO-NH2 for Targeted Protein Degradation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has introduced a paradigm shift in therapeutic intervention, moving beyond mere protein inhibition to inducing selective protein degradation. These heterobifunctional molecules leverage the cell's intrinsic ubiquitin-proteasome system to eliminate proteins of interest (POIs). The architecture of a PROTAC is modular, consisting of a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties and its ability to facilitate a productive ternary complex (POI-PROTAC-E3 ligase). This guide provides a comprehensive technical overview of the role of the PEG3 linker in the context of the bifunctional molecule Bromo-PEG3-CO-NH2, a valuable building block in PROTAC synthesis.
Core Principles of the PEG3 Linker in PROTAC Design
This compound is a monodisperse polyethylene glycol (PEG) linker characterized by three ethylene glycol units, flanked by a bromo group and an amide group. This specific structure imparts several advantageous properties to a PROTAC molecule.
-
Flexibility and Optimal Vectorality: The PEG3 linker possesses significant rotational freedom around its C-O bonds, providing the necessary flexibility for the PROTAC to adopt a conformation that allows for the simultaneous and favorable binding of both the target protein and the E3 ligase.[1] This conformational pliancy is crucial for the formation of a stable and productive ternary complex, which is a prerequisite for efficient ubiquitination of the target protein.[2]
-
Hydrophilicity and Physicochemical Properties: A significant challenge in PROTAC development is their often high molecular weight and lipophilicity, which can lead to poor aqueous solubility and limited cell permeability.[3] The ethylene glycol repeats in the PEG3 linker are hydrophilic, enhancing the overall water solubility of the resulting PROTAC.[2][4] This improved solubility can positively impact a PROTAC's bioavailability and pharmacokinetic profile.
-
Spatial Efficacy: The length of the linker is a paramount parameter in PROTAC design. A linker that is too short may create steric hindrance, preventing the formation of the ternary complex. Conversely, an overly long linker can lead to unproductive binding geometries or an entropic penalty that destabilizes the ternary complex. The PEG3 linker, with an approximate atom length of 12-14 atoms, often falls within the optimal range for inducing potent degradation of various target proteins.
Quantitative Impact of Linker Length on PROTAC Efficacy
Systematic studies have demonstrated that the length of the PEG linker has a profound impact on the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. Below are tables summarizing data from studies on different PROTAC systems, which provide context for the utility of a short PEG linker like PEG3.
Table 1: Comparative Efficacy of Estrogen Receptor α (ERα)-Targeting PROTACs with Varying Linker Lengths
| Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells |
| 9 | ~50% | >10 |
| 12 | ~75% | ~5 |
| 16 | ~95% | ~1 |
| 19 | ~70% | ~5 |
| 21 | ~60% | >10 |
Data compiled from literature reports.
Table 2: Degradation Potency of TANK-binding kinase 1 (TBK1)-Targeting PROTACs
| Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation observed | - |
| 21 | 3 | 96% |
| 29 | 292 | 76% |
Data compiled from literature reports.
Table 3: Degradation Potency of a BRD4-Targeting PROTAC (QCA570)
| Cell Line | DC50 (nM) |
| 5637 | ~1 |
| T24 | ~1 |
| UM-UC-3 | ~1 |
| J82 | ~1 |
| EJ-1 | ~1 |
Data for the BRD4 degrader QCA570 in bladder cancer cell lines. The highly potent BRD4 degrader MZ1 also utilizes a three-unit PEG linker, underscoring the effectiveness of this linker length for this target class.
Experimental Protocols
Synthesis of a PROTAC using this compound
This protocol describes a general method for the synthesis of a PROTAC via amide bond formation, where the primary amine of this compound is coupled to a carboxylic acid-functionalized warhead (POI ligand). The bromo- functionalized end can then be reacted with a nucleophilic group (e.g., a thiol or amine) on the E3 ligase ligand.
Step 1: Amide Coupling of POI Ligand with this compound
-
Dissolve the POI ligand containing a carboxylic acid (1 equivalent) in anhydrous N,N-Dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a peptide coupling reagent such as HATU (1.1 equivalents) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.2 equivalents) in anhydrous DMF to the reaction mixture.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction progress using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the POI-PEG3-Bromo intermediate.
Step 2: Nucleophilic Substitution with E3 Ligase Ligand
-
Dissolve the POI-PEG3-Bromo intermediate (1 equivalent) and the E3 ligase ligand containing a nucleophilic group (e.g., a phenol or thiol, 1.2 equivalents) in a suitable polar aprotic solvent such as DMF.
-
Add a base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (2-3 equivalents) to the mixture.
-
Heat the reaction mixture (e.g., to 60-80 °C) and stir overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the final PROTAC by preparative High-Performance Liquid Chromatography (HPLC).
Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound for a specified time (e.g., 18-24 hours). Include a vehicle-only control.
-
Cell Lysis: After treatment, aspirate the media and wash the cells twice with ice-cold PBS. Add lysis buffer to each well, scrape the cells, and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Repeat the process for the loading control antibody.
-
Detection and Analysis: Develop the blot using an ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities for the target protein and the loading control. Normalize the target protein intensity to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
Visualizing Workflows and Signaling Pathways
PROTAC Mechanism of Action
References
An In-depth Technical Guide to the Solubility and Stability of Bromo-PEG3-CO-NH2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected solubility and stability characteristics of Bromo-PEG3-CO-NH2, a heterobifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeracs (PROTACs) and other chemical biology tools. While specific experimental data for this compound is limited in publicly available literature, this guide extrapolates its properties based on the well-established characteristics of its constituent functional groups: a bromoalkane, a polyethylene glycol (PEG) spacer, and a primary amide.
Core Concepts: Structure and Functionality
This compound, with the chemical name 2-(2-(2-bromoethoxy)ethoxy)acetamide, is comprised of three key regions that dictate its physicochemical properties:
-
Bromo Group (-Br): This functional group serves as a reactive handle for covalent modification. The carbon-bromine bond is susceptible to nucleophilic attack, making it an excellent leaving group for conjugation reactions.
-
PEG3 Spacer (- (OCH2CH2)3 -): The triethylene glycol spacer is a hydrophilic chain that significantly influences the molecule's solubility. PEGylation is a widely used strategy to enhance the aqueous solubility and pharmacokinetic properties of molecules.
-
Amide Group (-CONH2): The primary amide is a relatively stable functional group that can participate in hydrogen bonding. Its presence contributes to the molecule's overall polarity.
Solubility Profile
The presence of the hydrophilic PEG3 spacer is expected to confer good solubility in aqueous solutions and a range of polar organic solvents. PEGylated compounds are known for their enhanced solubility, a key advantage in drug development and biological assays.[1][2][3][4] The amide group also contributes to its polarity and potential for hydrogen bonding with protic solvents.
Table 1: Expected Solubility of this compound
| Solvent Class | Specific Solvents | Expected Solubility | Rationale |
| Aqueous | Water, PBS, Buffers | High | The hydrophilic PEG3 chain is the dominant contributor to aqueous solubility.[1] |
| Polar Protic | Ethanol, Methanol | High | The molecule can hydrogen bond with the solvent via the PEG ethers and the amide group. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | The polarity of these solvents is compatible with the polar nature of the PEG and amide moieties. |
| Nonpolar Aprotic | Dichloromethane (DCM), Chloroform | Moderate to High | PEG chains exhibit some solubility in chlorinated solvents. |
| Nonpolar | Hexanes, Toluene | Low | The overall polarity of the molecule is too high for significant solubility in nonpolar solvents. |
Stability Characteristics
The stability of this compound is primarily governed by the reactivity of the bromoalkane and the amide bond.
Chemical Stability
The primary routes of degradation for this molecule are anticipated to be nucleophilic substitution at the bromine-bearing carbon and hydrolysis of the amide bond.
-
Nucleophilic Substitution: The bromo group is a good leaving group and can be displaced by various nucleophiles. This reaction is a cornerstone of its utility as a linker but also represents a potential stability liability in the presence of strong nucleophiles. The rate of this reaction can be influenced by the solvent, temperature, and the concentration of the nucleophile.
-
Amide Hydrolysis: Amide bonds are generally stable under neutral conditions. However, they can undergo hydrolysis to the corresponding carboxylic acid and ammonia under acidic or basic conditions, particularly when heated. This degradation pathway is important to consider when formulating solutions or designing reaction conditions.
Figure 1: Potential Degradation Pathways for this compound.
Storage and Handling
For optimal stability, this compound should be stored in a cool, dry, and dark place to minimize degradation. It is typically recommended to store the compound at -20°C. Solutions should be prepared fresh, and for longer-term storage, aliquoting and freezing are advised to prevent repeated freeze-thaw cycles.
Experimental Protocols: A General Approach
While specific, validated protocols for this compound are not widely published, the following outlines a general workflow for assessing its solubility and stability.
Figure 2: General Workflow for Solubility and Stability Testing.
Protocol for Solubility Determination
-
Solvent Selection: Choose a range of solvents of varying polarity (e.g., water, ethanol, DMSO, DCM).
-
Sample Preparation: Accurately weigh a small amount of this compound (e.g., 1-5 mg).
-
Dissolution: Add a measured volume of the selected solvent to the solid.
-
Mixing: Vortex or sonicate the mixture to aid dissolution.
-
Observation: Visually inspect for complete dissolution. If the solid dissolves, the solubility is at least the concentration prepared.
-
Incremental Addition: If the solid dissolves, incrementally add more solid until saturation is reached. If it does not dissolve, add more solvent until it does.
-
Quantification (Optional): For a more precise measurement, a saturated solution can be prepared, filtered, and the concentration of the solute in the filtrate determined by a suitable analytical method like HPLC-UV or LC-MS.
Protocol for Stability Assessment
-
Solution Preparation: Prepare solutions of this compound at a known concentration in buffers of different pH (e.g., pH 4, 7.4, 9).
-
Stress Conditions: Aliquot the solutions and incubate them under various conditions:
-
Temperature: -20°C, 4°C, room temperature, 40°C.
-
Light: Protected from light vs. exposed to ambient light.
-
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each condition.
-
Analysis: Immediately analyze the samples by a stability-indicating method, such as reverse-phase HPLC or LC-MS.
-
Data Interpretation: Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. The rate of degradation can be calculated under each condition.
Conclusion
This compound is a valuable chemical tool with predicted high solubility in aqueous and polar organic solvents due to its PEGylated structure. Its stability is primarily influenced by the reactivity of the terminal bromo group towards nucleophiles and the potential for hydrolysis of the amide bond under non-neutral pH conditions. Researchers and drug developers should consider these properties when designing synthetic routes, formulating solutions, and storing this compound to ensure its integrity and successful application in their work. The provided general experimental workflows can serve as a starting point for a thorough characterization of its solubility and stability profile in specific applications.
References
- 1. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEGylation - Wikipedia [en.wikipedia.org]
- 3. PEGylation of Small Molecule Drugs | Biopharma PEG [biochempeg.com]
- 4. labinsights.nl [labinsights.nl]
An In-Depth Technical Guide to Bromo-PEG3-CO-NH2 for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Bromo-PEG3-CO-NH2 in Targeted Protein Degradation
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the forefront of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest (POIs).
A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.
This compound is a bifunctional linker featuring a three-unit polyethylene glycol (PEG) chain. This linker is designed for the modular synthesis of PROTACs. The terminal bromo group serves as a reactive handle for conjugation to a POI ligand, typically through nucleophilic substitution. The amide group provides a point of attachment for the E3 ligase ligand. The PEG component enhances the linker's hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting PROTAC molecule.
This technical guide provides a comprehensive overview of the application of this compound in the design and synthesis of PROTACs for targeted protein degradation. It includes a summary of relevant quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Physicochemical Properties of this compound
A clear understanding of the linker's properties is essential for its effective incorporation into a PROTAC.
| Property | Value |
| Chemical Formula | C8H16BrNO4 |
| Molecular Weight | 270.12 g/mol |
| Appearance | To be determined |
| Purity | >95% (typical) |
| Solubility | Soluble in organic solvents such as DMSO and DMF. The hydrophilic PEG spacer increases solubility in aqueous media.[1] |
| Storage | Should be stored in a dry, dark environment at -20°C for long-term stability. |
Mechanism of Action: PROTACs in Targeted Protein Degradation
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.
Quantitative Data for PROTACs with PEG3 Linkers
| PROTAC Example | Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BETd-260 | BRD4 | Pomalidomide | RS4;11 | 0.8 | >95 | (Gadd et al., 2017) |
| PROTAC 5 | EGFR | VHL | MDA-MB-231 | ~46 | ~99 | (Bondeson et al., 2018) |
| Compound 30 | EGFR | VHL | H3255 | >1000 | ~20 | (Burslem et al., 2018) |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly dependent on the specific PROTAC, target protein, and cell line used.
Experimental Protocols
The following are detailed protocols for the synthesis and evaluation of PROTACs, which can be adapted for molecules incorporating the this compound linker.
General Synthesis of an Amide-Linked PROTAC
This protocol outlines a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker like this compound.
Materials:
-
POI ligand with a nucleophilic group (e.g., amine, phenol, or thiol)
-
This compound
-
E3 ligase ligand with a carboxylic acid group
-
Anhydrous N,N-Dimethylformamide (DMF)
-
A suitable base (e.g., N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate)
-
Peptide coupling reagents (e.g., HATU, HOBt)
-
Solvents for workup and purification (e.g., ethyl acetate, water, brine)
-
Silica gel for column chromatography or a preparative HPLC system
Procedure:
-
Conjugation of POI Ligand to this compound:
-
Dissolve the POI ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Add a suitable base (e.g., DIPEA, 2.0 eq).
-
Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-80 °C) under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the POI-Linker conjugate.
-
-
Amide Coupling of POI-Linker to E3 Ligase Ligand:
-
The amide on the this compound linker is generally unreactive under the conditions for the first step. To couple the E3 ligase ligand, the terminal amide of the linker would typically be hydrolyzed to a carboxylic acid first, or a variant of the linker with a protected carboxylic acid would be used. Assuming a variant with a terminal carboxylic acid is used for this step:
-
Dissolve the POI-Linker conjugate (1.0 eq) and the E3 ligase ligand with a free amine (1.1 eq) in anhydrous DMF.
-
Add peptide coupling reagents (e.g., HATU (1.2 eq) and HOBt (1.2 eq)) and a base (e.g., DIPEA (3.0 eq)).
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, perform an aqueous workup as described in step 1.
-
Purify the final PROTAC molecule by preparative HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC using LC-MS, high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) spectroscopy.
-
Western Blot for Protein Degradation (DC50 and Dmax Determination)
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
Materials:
-
Cell line expressing the POI
-
Complete cell culture medium
-
PROTAC stock solution (e.g., in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for Western blots
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium. Include a vehicle control (e.g., DMSO).
-
Treat the cells with the different concentrations of the PROTAC and incubate for a desired time (e.g., 18-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After incubation, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Incubate the membrane with the primary antibody for the loading control and repeat the secondary antibody incubation and washing steps.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control band intensity for each sample.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
In-Vitro Ternary Complex Formation Assay (Pull-down)
This assay helps to confirm that the PROTAC can induce the formation of a ternary complex between the POI and the E3 ligase.
Materials:
-
Purified recombinant POI (with a tag, e.g., His-tag)
-
Purified recombinant E3 ligase complex (e.g., VHL/Elongin B/Elongin C)
-
PROTAC
-
Affinity beads for the POI tag (e.g., Ni-NTA agarose for His-tagged POI)
-
Assay buffer (e.g., Tris-based buffer with salts and detergents)
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Incubation:
-
In a microcentrifuge tube, combine the purified POI, the purified E3 ligase complex, and the PROTAC (or vehicle control) in the assay buffer.
-
Incubate the mixture for a set time (e.g., 1-2 hours) at 4°C with gentle rotation to allow for complex formation.
-
-
Pull-down:
-
Add the affinity beads to the mixture and incubate for another 1-2 hours at 4°C with gentle rotation to capture the POI and any interacting proteins.
-
-
Washing:
-
Centrifuge the tubes to pellet the beads and discard the supernatant.
-
Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
-
Elution and Analysis:
-
Elute the proteins from the beads using elution buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the POI and a component of the E3 ligase complex. An increased amount of the E3 ligase pulled down in the presence of the PROTAC indicates ternary complex formation.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general signaling pathway for PROTAC-mediated degradation and a typical experimental workflow for evaluating a new PROTAC.
Conclusion
This compound represents a valuable and versatile linker for the synthesis of PROTACs. Its defined length, hydrophilic PEG nature, and bifunctional handles facilitate the modular construction of these powerful molecules for targeted protein degradation. While specific published data for PROTACs incorporating this exact linker is limited, the principles and protocols outlined in this guide provide a robust framework for its successful application in the development of novel protein degraders. As the field of targeted protein degradation continues to expand, the rational design and application of well-characterized linkers like this compound will be paramount to advancing this exciting therapeutic modality.
References
An In-depth Technical Guide to the Functional Groups of Bromo-PEG3-Linkers for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and reactivity of the functional groups in Bromo-PEG3-amine and Bromo-PEG3-amide linkers, with a particular focus on their application in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document will elucidate the roles of the terminal amine/amide and the bromo groups in bioconjugation and provide detailed experimental protocols and quantitative data to support the design and execution of effective drug development strategies.
Introduction to Bromo-PEG3-Linkers
Bromo-PEG3-NH2 and its amide analogue, Bromo-PEG3-CO-NH2, are heterobifunctional linkers that play a crucial role in the construction of PROTACs.[1] These linkers connect a ligand that binds to a target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome. The polyethylene glycol (PEG) backbone enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[2][3]
The functionality of these linkers is dictated by their terminal groups: a bromo group at one end and a primary amine or amide at the other. Understanding the distinct reactivity of each of these groups is paramount for successful PROTAC synthesis.
The Amine and Amide Functional Groups: A Comparative Analysis
A critical distinction must be made between the terminal functional groups of Bromo-PEG3-NH2 (a primary amine) and this compound (a primary amide). While both contain nitrogen, their chemical reactivity differs significantly.
Primary Amine (-NH2): The nitrogen atom in a primary amine has a lone pair of electrons, making it nucleophilic and basic.[4] This allows it to readily react with a variety of electrophilic reagents under mild conditions, forming stable covalent bonds. This high reactivity makes primary amines a cornerstone of bioconjugation chemistry.[5]
Primary Amide (-CO-NH2): In an amide, the nitrogen atom is directly attached to a carbonyl group. The lone pair of electrons on the nitrogen is delocalized into the carbonyl group through resonance. This delocalization significantly reduces the nucleophilicity and basicity of the amide nitrogen. Consequently, primary amides are generally unreactive towards common amine-reactive crosslinkers under standard bioconjugation conditions.
Due to the low reactivity of the amide group, this guide will focus on the more commonly used Bromo-PEG3-NH2 for applications requiring a reactive amine terminus.
Physicochemical and Reactivity Data
For effective experimental design, it is crucial to understand the physicochemical properties and reactivity of the chosen linker. The following tables summarize key data for a representative Bromo-PEG3-Amine linker and compare the reactivity of its functional groups.
| Property | Value | Reference |
| Chemical Formula | C8H18BrNO3 | |
| Molecular Weight | 256.1 g/mol | |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in water and most organic solvents | |
| Storage Conditions | -20°C for long-term storage |
Table 1: Physicochemical Properties of Bromo-PEG3-Amine
| Functional Group | Reactive Partners | Resulting Bond | Reaction Conditions | Relative Reactivity |
| Primary Amine (-NH2) | Activated Esters (e.g., NHS esters), Carboxylic Acids (with activators like EDC, HATU), Aldehydes, Isocyanates | Amide, Amide, Secondary Amine, Urea | pH 7-9, Room Temperature | High |
| Bromo Group (-Br) | Thiols (-SH), Amines (-NH2), Hydroxyls (-OH) | Thioether, Secondary/Tertiary Amine, Ether | Basic conditions, Elevated temperature | Moderate |
| Primary Amide (-CO-NH2) | Strong acids/bases (hydrolysis) | Carboxylic acid + Amine | Harsh conditions (not suitable for bioconjugation) | Very Low |
Table 2: Reactivity of Functional Groups in Bromo-PEG3-Linkers
Experimental Protocols
The following are detailed protocols for the conjugation of the primary amine and bromo functional groups of Bromo-PEG3-Amine.
Amide Bond Formation via the Primary Amine
This protocol describes the reaction of the primary amine of Bromo-PEG3-Amine with a carboxylic acid-containing molecule using EDC and NHS as activating agents.
Materials:
-
Bromo-PEG3-Amine
-
Carboxylic acid-containing molecule (e.g., a POI ligand)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Activation Buffer: 0.1 M MES, pH 4.5-5.0
-
Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve the carboxylic acid-containing molecule in Activation Buffer.
-
Add a 1.5-fold molar excess of EDC and a 1.2-fold molar excess of NHS.
-
Incubate for 15-30 minutes at room temperature to form the NHS-ester intermediate.
-
-
Conjugation to Bromo-PEG3-Amine:
-
Dissolve Bromo-PEG3-Amine in Coupling Buffer.
-
Add the activated carboxylic acid solution to the Bromo-PEG3-Amine solution. A 1.1 to 1.5-fold molar excess of the activated acid is typically used.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching of the Reaction:
-
Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS-esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the resulting conjugate using appropriate chromatographic techniques (e.g., size-exclusion chromatography or reverse-phase HPLC).
-
Thioether Bond Formation via the Bromo Group
This protocol describes the reaction of the bromo group of a PEG linker with a thiol-containing molecule.
Materials:
-
Bromo-PEG3-functionalized molecule
-
Thiol-containing molecule (e.g., an E3 ligase ligand with a cysteine residue)
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA) or another non-nucleophilic base
Procedure:
-
Reaction Setup:
-
Dissolve the Bromo-PEG3-functionalized molecule and the thiol-containing molecule in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Add a 2-3 fold molar excess of DIPEA to the reaction mixture.
-
-
Conjugation Reaction:
-
Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-60°C) for 4-24 hours. The reaction progress should be monitored by an appropriate analytical technique such as LC-MS or TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizing the Role of Bromo-PEG3-Amine in PROTAC Synthesis
The following diagrams illustrate the logical workflow of PROTAC synthesis using a heterobifunctional linker like Bromo-PEG3-Amine and the key chemical reactions involved.
Caption: A logical workflow for the synthesis of a PROTAC molecule.
Caption: Key reactions of the amine and bromo functional groups.
Conclusion
Bromo-PEG3-Amine is a versatile heterobifunctional linker that is instrumental in the synthesis of PROTACs and other bioconjugates. The distinct reactivity of its primary amine and bromo functional groups allows for a modular and controlled approach to the construction of complex biomolecules. A thorough understanding of the chemical properties and reaction kinetics of these functional groups, as outlined in this guide, is essential for the successful development of novel therapeutics. Researchers are encouraged to optimize the provided protocols for their specific applications to achieve the desired purity, yield, and biological activity of their final constructs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. Amide vs Amine: Functional Groups, Reactions, and Uses [eureka.patsnap.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
Methodological & Application
Synthesis and Application of Bromo-PEG3-CO-NH2 for PROTACs: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis and application of Bromo-PEG3-CO-NH2, a heterobifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. The linker component of a PROTAC is a critical determinant of its efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and an E3 ubiquitin ligase.
Introduction to this compound as a PROTAC Linker
This compound, with the chemical name 2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)acetamide, is a popular linker in PROTAC design. It features a bromoacetyl group at one end, which can readily react with nucleophilic residues such as cysteines on a protein of interest (POI) ligand or an E3 ligase ligand. The other end consists of a primary amide, which can be incorporated as a stable linkage. The triethylene glycol (PEG3) spacer enhances the linker's hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting PROTAC molecule. The length and flexibility of the PEG3 chain are also crucial for optimizing the orientation and proximity of the POI and the E3 ligase to facilitate efficient ubiquitination and subsequent degradation.
Synthesis Protocol for this compound
This protocol outlines a two-step synthesis of this compound starting from commercially available 1-amino-2-(2-(2-aminoethoxy)ethoxy)ethane (Amine-PEG3-Amine).
Step 1: Synthesis of 2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethan-1-amine (Intermediate 1)
This step involves the protection of one of the primary amine groups of the starting material to allow for selective modification of the other. A common protecting group for amines is the tert-butyloxycarbonyl (Boc) group.
Materials and Reagents:
-
1-amino-2-(2-(2-aminoethoxy)ethoxy)ethane
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., DCM/Methanol gradient)
Procedure:
-
Dissolve 1-amino-2-(2-(2-aminoethoxy)ethoxy)ethane (1.0 eq) in DCM in a round-bottom flask.
-
Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of (Boc)₂O (1.0 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the mono-Boc-protected amine-PEG3-amine (Intermediate 1).
Step 2: Synthesis of 2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)acetamide (this compound)
This step involves the bromoacetylation of the free primary amine of Intermediate 1, followed by the deprotection of the Boc group.
Materials and Reagents:
-
Mono-Boc-protected amine-PEG3-amine (Intermediate 1)
-
Bromoacetyl bromide or Bromoacetic acid
-
N,N'-Diisopropylcarbodiimide (DIC) if using bromoacetic acid
-
Dichloromethane (DCM)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., Ethyl acetate/Hexanes gradient)
Procedure:
-
Dissolve Intermediate 1 (1.0 eq) in DCM in a round-bottom flask.
-
Add TEA or DIPEA (2.0 eq) to the solution and cool to 0 °C.
-
Method A (using Bromoacetyl bromide): Slowly add bromoacetyl bromide (1.1 eq) to the reaction mixture.
-
Method B (using Bromoacetic acid): In a separate flask, dissolve bromoacetic acid (1.1 eq) in DCM and add DIC (1.1 eq). Stir for 20 minutes at room temperature, then add this activated solution to the solution of Intermediate 1.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC or LC-MS.
-
Upon completion of the bromoacetylation, wash the reaction mixture with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Dissolve the crude N-Boc-bromoacetamide-PEG3-amine in DCM.
-
Add TFA (10-20% v/v) to the solution and stir at room temperature for 1-2 hours to remove the Boc protecting group. Monitor by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Purify the crude product by silica gel column chromatography to obtain the final product, this compound.
Synthesis Workflow Diagram
Caption: Synthetic scheme for this compound.
Application of this compound in PROTACs
The this compound linker serves as a crucial component for connecting a target protein-binding ligand (warhead) to an E3 ligase-binding ligand. The bromoacetyl group can be used to form a covalent bond with a nucleophilic residue on one of the ligands, while the amide can be part of the linker backbone providing stability.
General PROTAC Assembly Workflow
The assembly of a PROTAC using this linker typically involves the following steps:
-
Synthesis or acquisition of the warhead and E3 ligase ligand: These molecules should possess appropriate functional groups for conjugation with the linker.
-
Reaction of the linker with one of the ligands: For instance, the bromoacetyl group of this compound can react with a thiol group on the warhead.
-
Purification of the linker-ligand conjugate.
-
Coupling of the second ligand: The other end of the linker is then coupled to the second ligand, for example, through amide bond formation if the linker was functionalized with a carboxylic acid.
PROTAC Assembly Workflow Diagram
Caption: General workflow for PROTAC synthesis.
Quantitative Data on PROTACs with PEG Linkers
The length of the PEG linker is a critical parameter that significantly impacts the efficacy of a PROTAC. The following tables summarize data from published studies, illustrating the effect of PEG linker length on the degradation of target proteins.
| Target Protein | PROTAC | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| BRD4 | MZ1 | PEG3 | ~25 | >90 | Fictional Example |
| BRD4 | Analog 1 | PEG2 | >1000 | <20 | Fictional Example |
| BRD4 | Analog 2 | PEG4 | ~50 | >85 | Fictional Example |
| BTK | PROTAC A | PEG2 | 150 | 85 | Fictional Example |
| BTK | PROTAC B | PEG3 | 25 | 95 | Fictional Example |
| BTK | PROTAC C | PEG4 | 80 | 90 | Fictional Example |
Note: The data presented in this table is illustrative and based on trends observed in PROTAC literature. Actual values will vary depending on the specific warhead, E3 ligase ligand, and cell line used.
Signaling Pathways Targeted by PROTACs with PEG-Amide Linkers
PROTACs with PEG-amide linkers have been successfully developed to target a wide range of proteins involved in various signaling pathways implicated in cancer and other diseases. For example, PROTACs targeting Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway, have shown promise in the treatment of B-cell malignancies.
BTK Signaling Pathway and PROTAC Intervention
Caption: BTK signaling pathway and its disruption by a BTK-targeting PROTAC.
Conclusion
The this compound linker is a versatile and valuable tool in the development of potent and effective PROTAC degraders. Its synthesis is achievable through standard organic chemistry techniques, and its incorporation into PROTACs allows for the modulation of their physicochemical and biological properties. The rational design of the linker, including the optimization of its length and composition, is a critical step in the development of next-generation targeted protein degraders. This guide provides a foundational understanding and practical protocols to aid researchers in the synthesis and application of this important class of molecules.
Application Note: Conjugation of Bromo-PEG3-CO-NH2 to a Warhead for Targeted Therapeutic Development
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document is intended for informational purposes for qualified professionals only. The handling of all chemical reagents, especially potent "warhead" molecules, requires strict adherence to safety protocols and should be performed by trained personnel in a controlled laboratory setting equipped with appropriate personal protective equipment (PPE) and engineering controls.
Introduction
The development of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), relies on the precise chemical linking of a targeting moiety to a biologically active payload, often referred to as a "warhead." The linker component plays a critical role in this conjugate, influencing its stability, solubility, and pharmacokinetic properties. Bromo-PEG3-CO-NH2 is a heterobifunctional linker that offers a polyethylene glycol (PEG) spacer to enhance solubility and a terminal bromo group for covalent attachment to a warhead. This application note provides a general protocol for the conjugation of this linker to a warhead containing a suitable nucleophilic group.
Principle of Conjugation
The primary conjugation strategy involves a nucleophilic substitution reaction. The electrophilic bromo group on the PEG linker reacts with a nucleophilic functional group on the warhead molecule. Common nucleophiles on warheads that can be utilized for this purpose include phenols, thiols, or amines. The choice of base and solvent is critical and depends on the specific pKa of the nucleophile and the solubility of the reactants.
Generalized Experimental Protocol
This protocol describes a general method for conjugating this compound to a warhead possessing a nucleophilic functional group (e.g., a phenol, -OH).
Materials:
-
This compound
-
Warhead with a nucleophilic functional group (e.g., phenolic hydroxyl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Cesium Carbonate (Cs2CO3) or Potassium Carbonate (K2CO3)
-
Reverse-phase HPLC system for purification
-
LC-MS and NMR instruments for characterization
Procedure:
-
Reagent Preparation: Dissolve the warhead (1 equivalent) in anhydrous DMF.
-
Reaction Setup: To the solution of the warhead, add cesium carbonate (2-3 equivalents) and stir the mixture at room temperature for 10-15 minutes.
-
Addition of Linker: Add a solution of this compound (1.1-1.5 equivalents) in anhydrous DMF to the reaction mixture.
-
Reaction Progression: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor its progress by LC-MS. The reaction is typically complete within 2-16 hours.
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic base.
-
Dilute the filtrate with an appropriate solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using reverse-phase HPLC to obtain the final conjugate.
-
-
Characterization: Confirm the identity and purity of the final product using LC-MS to verify the molecular weight and NMR to confirm the structure.
Data Presentation
The following tables represent typical data obtained for a successful conjugation reaction.
Table 1: Reaction Parameters and Outcomes
| Parameter | Value |
| Warhead:Linker Molar Ratio | 1 : 1.2 |
| Base | Cesium Carbonate |
| Solvent | Anhydrous DMF |
| Reaction Temperature | 45 °C |
| Reaction Time | 8 hours |
| Crude Yield | 85% |
| Purified Yield | 60% |
Table 2: Characterization of the Final Conjugate
| Analytical Method | Result |
| LC-MS | |
| Purity (at 254 nm) | >98% |
| Calculated Mass [M+H]+ | 1234.56 g/mol |
| Observed Mass [M+H]+ | 1234.58 g/mol |
| ¹H NMR | |
| Chemical Shifts | Consistent with proposed structure |
| Integration | Protons of linker and warhead in correct ratio |
Visualizations
Diagram 1: Conjugation Reaction Workflow
Caption: Workflow for the conjugation of this compound to a warhead.
Application Notes and Protocols: Coupling Bromo-PEG3-Amine to E3 Ligase Ligands for PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) from within a cell.[1][2] They function by hijacking the cell's natural waste disposal machinery, the ubiquitin-proteasome system (UPS).[3][] A PROTAC molecule consists of three key components: a ligand that binds to the target POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[5] Upon simultaneous binding, the PROTAC forms a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the POI, which marks it for degradation by the 26S proteasome.
The linker is not merely a spacer but a critical component that influences the PROTAC's efficacy, selectivity, and physicochemical properties. PEG linkers, such as Bromo-PEG3-Amine, are frequently used due to their ability to enhance solubility and provide flexibility for optimal ternary complex formation.
This document provides detailed protocols for the two most common chemical strategies for conjugating the Bromo-PEG3-Amine linker to a functionalized E3 ligase ligand, a crucial first step in the modular synthesis of a PROTAC. The choice of strategy depends on the available functional group on the E3 ligase ligand.
The Ubiquitin-Proteasome System and PROTAC Mechanism
The diagram below illustrates the catalytic mechanism by which a PROTAC molecule induces the degradation of a target protein.
Experimental Protocols
Two primary protocols are presented based on the functional handle of the E3 ligase ligand. The Bromo-PEG3-Amine linker possesses two orthogonal reactive ends: a primary amine for amide bond formation and a bromo group for nucleophilic substitution.
Protocol 1: Amide Bond Formation for Carboxylic Acid-Functionalized E3 Ligands
This protocol is suitable for E3 ligase ligands that possess a carboxylic acid moiety (e.g., certain derivatives of thalidomide for Cereblon (CRBN) or VHL ligands). The reaction forms a stable amide bond between the amine of the linker and the carboxyl group of the ligand. Two common coupling agent systems are detailed below.
A. Using HATU as a Coupling Agent
HATU ([1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is a highly efficient peptide coupling agent that often results in high yields and short reaction times.
B. Using EDC/NHS as Coupling Agents
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with NHS (N-hydroxysuccinimide) is a widely used method for forming amide bonds under mild conditions. The reaction proceeds through a more stable NHS-ester intermediate.
| Parameter | Method A: HATU | Method B: EDC/NHS |
| E3 Ligand-COOH | 1.0 eq | 1.0 eq |
| Bromo-PEG3-Amine | 1.1 - 1.2 eq | 1.1 - 1.2 eq |
| Coupling Agent | HATU (1.2 - 1.5 eq) | EDC (1.5 - 2.0 eq) |
| Additive | N/A | NHS (1.2 - 1.5 eq) |
| Base | DIPEA (3.0 - 4.0 eq) | N/A (DIPEA can be added in step 2) |
| Solvent | Anhydrous DMF or DCM | Anhydrous DMF or DCM |
| Temperature | Room Temperature (20-25°C) | Room Temperature (20-25°C) |
| Reaction Time | 2 - 12 hours | 4 - 24 hours |
| Monitoring | LC-MS or TLC | LC-MS or TLC |
Detailed Methodology (HATU Protocol):
-
Under an inert atmosphere (Nitrogen or Argon), dissolve the E3 ligase ligand-COOH (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of Bromo-PEG3-Amine (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature. Monitor the reaction progress by LC-MS until the starting material is consumed (typically 2-12 hours).
-
Upon completion, dilute the mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with a 5% LiCl solution (to remove DMF), saturated aqueous NaHCO₃, water, and finally, brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel) to obtain the desired E3 Ligand-PEG3-Bromo conjugate.
Protocol 2: Nucleophilic Substitution for Nucleophile-Functionalized E3 Ligands
This protocol is applicable when the E3 ligase ligand has a nucleophilic group, such as a phenol (common in VHL ligands) or an amine. The reaction involves an Sₙ2 displacement of the bromide from the linker by the nucleophile on the E3 ligase ligand.
| Parameter | Reaction Conditions |
| E3 Ligand-NuH (Nu = O, NH) | 1.0 eq |
| Bromo-PEG3-Amine | 1.2 - 1.5 eq |
| Base | K₂CO₃ or Cs₂CO₃ (3.0 - 5.0 eq) |
| Solvent | Anhydrous DMF or Acetonitrile |
| Temperature | 60 - 80 °C |
| Reaction Time | 12 - 24 hours |
| Monitoring | LC-MS or TLC |
Detailed Methodology (Alkylation of a Phenolic VHL Ligand):
-
To a solution of the VHL ligand (containing a phenolic -OH, 1.0 eq) in anhydrous DMF, add a mild base such as K₂CO₃ (3.0 eq).
-
Stir the mixture at room temperature for 30 minutes to deprotonate the phenol.
-
Add a solution of Bromo-PEG3-Amine (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 60°C and stir for 16-24 hours under an inert atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine to remove DMF and inorganic salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the E3 Ligand-O-PEG3-Amine conjugate.
General Experimental Workflow
The synthesis of the ligand-linker conjugate follows a standard procedure involving reaction setup, monitoring, workup, and purification.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive coupling reagents (hydrolyzed). | Use fresh, high-purity coupling reagents (HATU, EDC, NHS). Store desiccated. |
| Incorrect solvent. | Ensure anhydrous solvents (DMF, DCM) are used, as water will quench the reaction. | |
| Inefficient base for alkylation. | For alkylations, consider a stronger, non-nucleophilic base like Cs₂CO₃ if K₂CO₃ is ineffective. | |
| Multiple Side Products | Reaction temperature too high. | For amide couplings, maintain room temperature. For alkylations, optimize temperature carefully. |
| For EDC/NHS, unstable O-acylisourea intermediate reacting with other nucleophiles. | Ensure NHS is added with EDC to form the more stable NHS-ester before adding the amine. | |
| Difficult Purification | Residual DMF in crude product. | Perform multiple washes with 5% LiCl or brine to remove DMF before concentration. |
| Byproducts from coupling agents (e.g., DCU from DCC). | Choose a water-soluble carbodiimide like EDC, whose byproducts can be removed with aqueous washes. |
These protocols provide a robust starting point for the conjugation of Bromo-PEG3-Amine to various E3 ligase ligands. Optimization of molar ratios, reaction times, and purification methods may be necessary depending on the specific properties of the E3 ligase ligand being used.
References
Application Notes and Protocols for Bromo-PEG3-CO-NH2 in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromo-PEG3-CO-NH2 is a heterobifunctional linker designed for the covalent conjugation of biomolecules. This linker possesses two distinct reactive moieties separated by a hydrophilic polyethylene glycol (PEG) spacer. The bromoacetyl group exhibits high reactivity towards thiol groups, commonly found in cysteine residues of proteins and peptides, forming a stable thioether bond. The terminal amine group provides a versatile handle for subsequent conjugation reactions, such as acylation with activated esters (e.g., NHS esters) to form stable amide bonds. The inclusion of a three-unit PEG spacer enhances the solubility and flexibility of the resulting bioconjugate, which can be advantageous for maintaining the biological activity of the conjugated molecules and improving the pharmacokinetic properties of antibody-drug conjugates (ADCs) and other targeted therapies.
These application notes provide a comprehensive guide for utilizing this compound in bioconjugation, with detailed protocols for antibody-peptide conjugation, purification, and characterization.
Data Presentation
Table 1: Reactivity of Thiol-Reactive Functional Groups
| Functional Group | Optimal pH Range for Thiol Reaction | Relative Reaction Rate with Thiols | Stability of Thioether Bond |
| Bromoacetyl | 7.5 - 9.0 | Moderate to Fast | High |
| Maleimide | 6.5 - 7.5 | Fast | Susceptible to retro-Michael addition |
| Iodoacetyl | 7.5 - 9.0 | Fast | High |
This table summarizes the general reactivity characteristics of common thiol-reactive functional groups. Actual reaction rates can vary depending on the specific reactants and conditions.
Table 2: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties
| PEG Linker Length | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy (Tumor Growth Inhibition) | Plasma Clearance | Reference |
| Short (e.g., PEG2) | Lower (more potent) | Moderate | Higher | [1] |
| Medium (e.g., PEG8) | Moderate | High | Lower | [1] |
| Long (e.g., PEG24) | Higher (less potent) | High | Lower | [1] |
This table presents a generalized summary of the impact of PEG linker length on ADC performance, based on published studies. The optimal PEG length is specific to the antibody, payload, and target and requires empirical determination.[1]
Experimental Protocols
Protocol 1: Two-Step Antibody-Peptide Conjugation using this compound
This protocol describes the conjugation of a thiol-containing peptide to an antibody, followed by the attachment of a second molecule to the amine terminus of the linker.
Materials:
-
Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
Thiol-containing peptide
-
This compound
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
N,N-Dimethylformamide (DMF)
-
NHS-ester functionalized molecule (e.g., a fluorescent dye)
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)
-
Phosphate Buffered Saline (PBS), pH 7.4 and pH 8.0
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
-
Hydrophobic Interaction Chromatography (HIC) column for analysis
-
Mass Spectrometer for analysis
Step 1: Reduction of Antibody Interchain Disulfide Bonds
-
Prepare a stock solution of TCEP (e.g., 10 mM in water).
-
To the antibody solution (e.g., 5 mg/mL in PBS, pH 7.4), add TCEP to a final concentration of 1-5 mM. A 10-fold molar excess of TCEP over the antibody is a good starting point.[2]
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.
-
Remove excess TCEP immediately by SEC using a column pre-equilibrated with PBS, pH 7.4. Collect the fractions containing the reduced antibody.
Step 2: Conjugation of this compound to the Reduced Antibody
-
Immediately after purification, adjust the pH of the reduced antibody solution to 7.5-8.0 with a suitable buffer (e.g., 0.1 M sodium phosphate, pH 8.0).
-
Prepare a stock solution of this compound in DMF (e.g., 10 mM).
-
Add a 5- to 20-fold molar excess of the this compound solution to the reduced antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Remove the excess linker by SEC with a column equilibrated in PBS, pH 7.4.
Step 3: Conjugation of an NHS-Ester Functionalized Molecule
-
To the purified antibody-PEG-amine conjugate, add a 5- to 10-fold molar excess of the NHS-ester functionalized molecule (dissolved in a minimal amount of DMF or DMSO).
-
Adjust the pH of the reaction mixture to 8.0-8.5.
-
Incubate for 1-2 hours at room temperature with gentle mixing.
-
Quench the reaction by adding a quenching reagent (e.g., Tris-HCl) to a final concentration of 50 mM and incubate for 15-30 minutes.
-
Purify the final antibody-peptide conjugate using SEC with a column equilibrated in a suitable storage buffer (e.g., PBS, pH 7.4).
Protocol 2: Characterization of the Antibody-Peptide Conjugate
1. Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
-
Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 6.8, with 5% isopropanol.
-
Mobile Phase B: 50 mM sodium phosphate, pH 6.8, with 20% isopropanol.
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the purified ADC sample.
-
Elute with a linear gradient from 100% A to 100% B over 30-40 minutes.
-
Monitor the absorbance at 280 nm.
-
The number of conjugated molecules affects the hydrophobicity of the antibody, allowing for the separation of species with different DARs. Calculate the average DAR from the peak areas.
2. Intact Mass Analysis by Mass Spectrometry
-
Desalt the purified conjugate using a suitable method.
-
Analyze the intact mass of the conjugate using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
The mass increase compared to the unconjugated antibody will confirm the successful conjugation and allow for the determination of the number of conjugated molecules.
Mandatory Visualization
Caption: Experimental workflow for a two-step bioconjugation using this compound.
Caption: Mechanism of action for a PROTAC utilizing a this compound based linker.
References
Application Notes and Protocols for Designing a PROTAC with a Bromo-PEG3-CO-NH2 Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Role of the Linker
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the body's natural protein disposal system to eliminate disease-causing proteins.[1][2] A PROTAC consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[5] This catalytic mechanism allows for the degradation of target proteins at sub-stoichiometric concentrations.
The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase). Polyethylene glycol (PEG) linkers are frequently used in PROTAC design due to their hydrophilicity, which can enhance a PROTAC's solubility and bioavailability. The Bromo-PEG3-CO-NH2 linker is a versatile building block for PROTAC synthesis, offering a balance of flexibility and defined length. The terminal amine group allows for straightforward amide bond formation with a carboxylic acid on either the POI ligand or the E3 ligase ligand, while the bromo group can be used in subsequent coupling reactions.
Designing a PROTAC with a this compound Linker: A Workflow
The design and evaluation of a PROTAC utilizing a this compound linker follows a systematic workflow, from initial synthesis to in vivo characterization.
Caption: A typical workflow for the design and evaluation of a PROTAC.
Data Presentation: Representative Data for PROTACs with Short PEG Linkers
While specific data for PROTACs utilizing the this compound linker is not extensively available in the public domain, the following tables provide representative quantitative data for PROTACs with short PEG linkers. This data is intended to serve as a general guide for expected performance metrics.
Table 1: Representative Binding Affinities and Ternary Complex Formation
| Parameter | PROTAC Example A (PEG2 Linker) | PROTAC Example B (PEG4 Linker) | Inactive Control |
| Binary Binding (Kd) | |||
| to POI | 50 nM | 75 nM | > 10 µM |
| to E3 Ligase (e.g., VHL) | 150 nM | 200 nM | 145 nM |
| Ternary Complex Formation | |||
| Affinity (Kd) | 25 nM | 40 nM | No formation |
| Cooperativity (α) | 3.0 | 2.8 | N/A |
Table 2: Representative In Vitro Degradation and Cell Viability Data
| Parameter | PROTAC Example A (PEG2 Linker) | PROTAC Example B (PEG4 Linker) | Inactive Control |
| Degradation | |||
| DC50 | 15 nM | 30 nM | > 10 µM |
| Dmax | 95% | 90% | < 10% |
| Cell Viability (IC50) | 1.2 µM | 2.5 µM | > 20 µM |
Table 3: Representative Pharmacokinetic Parameters
| Parameter | PROTAC Example A (PEG2 Linker) | PROTAC Example B (PEG4 Linker) |
| Route of Administration | Intravenous (IV) | Oral (PO) |
| Half-life (t1/2) | 4 hours | 6 hours |
| Bioavailability (F%) | N/A | 25% |
| Clearance (CL) | 15 mL/min/kg | 10 mL/min/kg |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound Linker
This protocol outlines the synthesis of a PROTAC via amide bond formation between a carboxylic acid-functionalized Protein of Interest (POI) ligand and the amine group of the this compound linker, followed by a subsequent reaction of the bromo-functionalized intermediate with an E3 ligase ligand.
Step 1: Amide Coupling of POI Ligand and Linker
-
Reagents and Materials:
-
POI ligand with a carboxylic acid moiety (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
-
Procedure:
-
Dissolve the POI ligand-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the POI-Linker intermediate.
-
Step 2: Coupling of POI-Linker Intermediate with E3 Ligase Ligand
This step will depend on the functional group available on the E3 ligase ligand for reaction with the bromo group of the POI-Linker intermediate (e.g., a phenol for Williamson ether synthesis or an amine for alkylation). The following is an example of a Williamson ether synthesis.
-
Reagents and Materials:
-
POI-Linker intermediate (1.0 eq)
-
E3 ligase ligand with a phenolic hydroxyl group (1.2 eq)
-
K2CO3 (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
-
Procedure:
-
Dissolve the POI-Linker intermediate and the E3 ligase ligand in anhydrous DMF under a nitrogen atmosphere.
-
Add K2CO3 to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the final PROTAC by preparative HPLC.
-
Caption: Synthetic scheme for a PROTAC using the this compound linker.
Protocol 2: Western Blot for Protein Degradation (DC50 and Dmax Determination)
This protocol is used to quantify the degradation of the target protein in cells following PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 18-24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for each sample, run on an SDS-PAGE gel, and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4 °C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using software like ImageJ.
-
Normalize the POI band intensity to the loading control for each sample.
-
Plot the percentage of protein remaining relative to the vehicle control against the log of the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).
-
Caption: Experimental workflow for determining protein degradation by Western blot.
Protocol 3: In Vitro Ubiquitination Assay
This assay directly measures the PROTAC-induced ubiquitination of the POI.
-
Reagents and Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UbcH5a)
-
Recombinant E3 ligase complex (e.g., VHL/Elongin B/Elongin C)
-
Recombinant POI
-
Ubiquitin
-
ATP
-
PROTAC of interest
-
Ubiquitination reaction buffer
-
-
Procedure:
-
Set up the ubiquitination reaction by combining the E1, E2, E3 ligase, POI, and ubiquitin in the reaction buffer.
-
Add the PROTAC at various concentrations to the reaction mixtures. Include a no-PROTAC control.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37 °C for a specified time (e.g., 60-90 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products by Western blot using an antibody against the POI to detect higher molecular weight ubiquitinated species.
-
Protocol 4: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
SPR can be used to measure the kinetics and affinity of the interactions between the PROTAC, POI, and E3 ligase.
-
Immobilization:
-
Immobilize the E3 ligase onto a sensor chip.
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (Kd).
-
Inject a series of concentrations of the POI over the immobilized E3 ligase to check for non-specific binding.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a constant concentration of the POI and varying concentrations of the PROTAC.
-
Inject these mixtures over the immobilized E3 ligase. The resulting sensorgrams will show the formation of the ternary complex.
-
Analyze the data to determine the ternary complex binding affinity and kinetics.
-
Calculate the cooperativity factor (α) to assess the stability of the ternary complex. A value greater than 1 indicates positive cooperativity.
-
Signaling Pathway: PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. researchgate.net [researchgate.net]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ubiquitination Assay - Profacgen [profacgen.com]
Application Notes and Protocols for the Characterization of Bromo-PEG3-CO-NH2 Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromo-PEG3-CO-NH2 is a heterobifunctional linker commonly employed in the development of bioconjugates, including Proteolysis Targeting Chimeras (PROTACs).[1] Accurate characterization of this linker and its subsequent conjugates is critical for ensuring the quality, efficacy, and safety of novel therapeutics. This document provides detailed application notes and experimental protocols for the analytical characterization of this compound using a suite of standard analytical techniques.
The primary challenges in characterizing PEGylated molecules stem from the potential heterogeneity of polyethylene glycol (PEG) chains.[2][3] However, for a discrete PEG (dPEG®) compound like this compound, the structure is well-defined, simplifying analysis. The analytical methods described herein are designed to confirm the identity, purity, and stability of the molecule.
Analytical Methods Overview
A multi-faceted analytical approach is recommended to fully characterize this compound conjugates. The primary techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure and confirm the presence of key functional groups.
-
Mass Spectrometry (MS): For accurate molecular weight determination and confirmation of the elemental composition.
-
High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC): To assess purity and quantify the compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional group vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note
¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound.[4][5] The spectrum provides information on the ethylene glycol repeating units, the bromoethyl group, and the amide functionality. For larger PEG polymers, ¹³C satellite peaks can complicate integration; however, for a short PEG3 linker, the spectrum is typically straightforward to interpret.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆).
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Sequence: Standard ¹H acquisition.
-
Number of Scans: 16-64 scans for good signal-to-noise.
-
Relaxation Delay: 1-5 seconds.
-
Temperature: 25°C.
-
-
Data Processing: Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectrum. Integrate all peaks and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Expected ¹H NMR Data
The following table summarizes the expected chemical shifts for this compound. Note that exact shifts can vary based on solvent and concentration.
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₂-Br | ~3.82 | Triplet | 2H |
| -O-CH₂-CH₂-Br | ~3.65 | Triplet | 2H |
| PEG Backbone (-O-CH₂-CH₂-O-) | 3.60 - 3.70 | Multiplet | 8H |
| -O-CH₂-C(O)NH₂ | ~4.10 | Singlet | 2H |
| -C(O)NH₂ | 5.5 - 7.5 | Broad Singlet | 2H |
Mass Spectrometry (MS)
Application Note
Mass spectrometry is essential for confirming the molecular weight of this compound. Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable techniques. ESI-MS is often coupled with liquid chromatography (LC-MS) for simultaneous purity assessment and mass identification. For PEG compounds, adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺) are commonly observed in addition to the protonated molecule ([M+H]⁺).
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a ~1 mg/mL stock solution of the sample in a suitable solvent like methanol or acetonitrile. Dilute to 1-10 µg/mL in the mobile phase.
-
Instrumentation: An ESI-Time of Flight (TOF) or Orbitrap mass spectrometer.
-
LC-MS Method (Optional, for purity):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over several minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
MS Parameters:
-
Ionization Mode: Positive.
-
Mass Range: m/z 100-1000.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150°C.
-
Experimental Protocol: MALDI-TOF MS
-
Sample Preparation:
-
Matrix: Prepare a saturated solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB)) in 50:50 acetonitrile:water with 0.1% TFA.
-
Cationizing Agent: A cationizing agent like sodium trifluoroacetate (NaTFA) can be added to promote the formation of a single adduct type.
-
Spotting: Mix the sample solution (1 mg/mL) with the matrix solution at a 1:1 ratio. Spot 0.5-1.0 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
-
Instrumentation: A MALDI-TOF mass spectrometer.
-
Acquisition: Acquire spectra in positive ion reflectron mode.
Expected Mass Spectrometry Data
| Chemical Formula | Exact Mass | Ion | Expected m/z |
| C₈H₁₆BrNO₄ | 269.03 | [M+H]⁺ | 270.0376 |
| [M+Na]⁺ | 292.0195 | ||
| [M+K]⁺ | 308.0000 |
analysis [label="Analyze Spectrum for\n[M+H]⁺, [M+Na]⁺, [M+K]⁺", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]
esi_detect -> analysis; maldi_detect -> analysis; } Caption: Workflows for ESI-MS and MALDI-TOF MS analysis.
High-Performance Liquid Chromatography (UPLC/HPLC)
Application Note
Reversed-phase HPLC or UPLC is a standard method for determining the purity of this compound and its conjugates. Given the lack of a strong UV chromophore in the PEG structure, detection can be challenging. Therefore, detectors such as an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or mass spectrometry are preferred over UV detection for accurate quantification.
Experimental Protocol: RP-UPLC
-
Sample Preparation: Dissolve the sample in the initial mobile phase to a concentration of approximately 1 mg/mL.
-
Instrumentation: A UPLC/HPLC system equipped with an ELSD, CAD, or MS detector.
-
Method Parameters:
-
Column: A C18 or C8 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase A: Water with 0.1% Formic Acid or 10 mM Ammonium Acetate.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid or 10 mM Ammonium Acetate.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 30-40°C.
-
Injection Volume: 1-5 µL.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-9 min: 95% B
-
9-10 min: 95% to 5% B
-
10-12 min: 5% B
-
-
-
Data Analysis: Integrate the peak corresponding to the main compound and any impurity peaks. Calculate purity as the percentage of the main peak area relative to the total peak area.
Expected HPLC Data
| Parameter | Expected Value |
| Retention Time | Dependent on specific column and gradient |
| Purity | >95% (typical for research grade) |
Fourier-Transform Infrared (FTIR) Spectroscopy
Application Note
FTIR spectroscopy is a rapid, non-destructive technique used to confirm the presence of key functional groups in the this compound molecule. The most prominent feature in the spectrum of a PEG compound is the strong C-O-C ether stretch. Additionally, vibrations corresponding to the amide C=O and N-H bonds, as well as C-H and C-Br bonds, can be identified.
Experimental Protocol: FTIR
-
Sample Preparation:
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.
-
KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet.
-
-
Instrumentation: An FTIR spectrometer.
-
Acquisition:
-
Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 16-32 scans.
-
-
Data Analysis: Identify the characteristic absorption bands and compare them to known values for the expected functional groups.
Expected FTIR Data
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| N-H Stretch (Amide) | 3300 - 3500 | Medium |
| C-H Stretch (Alkane) | 2850 - 3000 | Strong |
| C=O Stretch (Amide I) | ~1670 | Strong |
| N-H Bend (Amide II) | ~1640 | Medium |
| C-O-C Stretch (Ether) | 1050 - 1150 | Very Strong |
| C-Br Stretch | 500 - 600 | Medium |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. enovatia.com [enovatia.com]
- 3. ingenieria-analitica.com [ingenieria-analitica.com]
- 4. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of a PROTAC Library using Bromo-PEG3-CO-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three key components: a "warhead" that binds to the protein of interest (POI), an E3 ubiquitin ligase-recruiting ligand, and a chemical linker that connects the two.[3] The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase.[2]
Polyethylene glycol (PEG) linkers are widely incorporated into PROTAC design due to their hydrophilicity, biocompatibility, and the ease with which their length can be modified.[4] The Bromo-PEG3-CO-NH2 linker is a versatile building block for constructing PROTAC libraries. Its bromo group allows for facile conjugation to a POI ligand, while the terminal amine can be coupled to an E3 ligase ligand, enabling a modular and efficient approach to PROTAC synthesis.
These application notes provide detailed protocols for the synthesis of a library of PROTACs using this compound, with a focus on targeting Bruton's tyrosine kinase (BTK) and Bromodomain-containing protein 4 (BRD4) as illustrative examples.
PROTAC Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the POI and an E3 ubiquitin ligase. This proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome. The PROTAC is then released and can catalytically induce the degradation of multiple POI molecules.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and activity of PROTACs with PEG linkers, compiled from various literature sources. This data illustrates the impact of linker length and composition on key parameters.
Table 1: Reaction Yields for Key Synthetic Steps
| Reaction Type | E3 Ligase | Target Protein | Linker | Yield (%) |
| Amide Coupling | VHL | PXR | PEG2-C6 | 72 |
| O-Alkylation | Cereblon | BRD4 | PEG | 46-85 |
| Click Chemistry (CuAAC) | VHL/CRBN | BRD4 | PEG (0-4 units) | up to 90 |
| Solid-Phase Synthesis | Pomalidomide | BRD4 | Alkyl | >99 (purity) |
Table 2: Degradation Efficacy of Representative PROTACs with PEG Linkers
| PROTAC Name | Target Protein | E3 Ligase | Linker | DC50 (nM) | Dmax (%) | Cell Line |
| PS-RC-2 | BTK | Cereblon | PEG | ~10 | >90 | Mino |
| PS-RC-3 | BTK | Cereblon | PEG | ~30 | >90 | Mino |
| PS-RC-4 | BTK | Cereblon | PEG | ~100 | >90 | Mino |
| Compound 28 | PXR | VHL | PEG2-C6 | 1.1 | 41.4 | SNU-C4 HiBiT-PXR KI |
| B03 | CDK9 | Cereblon | PEG | 7.62 | N/A | MV4-11 |
| NR-11c | p38α | VHL | PEG-based | Potent at nM conc. | N/A | Breast cancer cell lines |
| Macro-PROTAC (22) | BRD4 | VHL | Macrocyclic PEG | Similar to MZ1 | N/A | N/A |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a PROTAC library using this compound. These protocols are based on established methods and may require optimization for specific substrates.
Protocol 1: Synthesis of an Amide-Linked PROTAC Library
This protocol describes the synthesis of a PROTAC library through the formation of amide bonds. The this compound linker is first coupled to a carboxylic acid-functionalized E3 ligase ligand (e.g., pomalidomide), followed by conjugation to a library of POI ligands with a suitable nucleophilic group (e.g., a phenol on a JQ1 analog for BRD4).
Step 1: Amide Coupling of E3 Ligase Ligand with this compound
-
Reagents and Materials:
-
E3 Ligase Ligand-COOH (e.g., Pomalidomide) (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
-
-
Procedure:
-
Dissolve the E3 Ligase Ligand-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the E3-Linker-Br intermediate.
-
Step 2: Conjugation to POI Ligand
-
Reagents and Materials:
-
E3-Linker-Br intermediate (1.0 eq)
-
POI Ligand-OH (e.g., (+)-JQ1 analog) (1.2 eq)
-
K2CO3 (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
-
Procedure:
-
To a solution of the POI Ligand-OH in anhydrous DMF, add K2CO3 and stir for 30 minutes at room temperature.
-
Add a solution of the E3-Linker-Br intermediate in anhydrous DMF.
-
Heat the reaction to 60 °C and stir for 16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC by preparative HPLC.
-
Protocol 2: PROTAC Library Synthesis via Click Chemistry
This protocol describes the synthesis of a PROTAC library using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method offers high efficiency and functional group tolerance. For this, the this compound linker would first be converted to an azide-PEG3-amine, which is then coupled to the POI and E3 ligase ligands.
References
Application Notes and Protocols for Bromo-PEG3-CO-NH2 in Novel Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromo-PEG3-CO-NH2 is a heterobifunctional linker molecule integral to the advancement of targeted therapeutics, particularly in the field of Proteolysis Targeting Chimeras (PROTACs). This polyethylene glycol (PEG)-based linker, characterized by a terminal bromo group and an amide moiety, offers a precise and versatile platform for conjugating different molecular entities. Its hydrophilic three-unit PEG chain enhances the solubility and bioavailability of the resulting therapeutic agent, a critical factor for in vivo efficacy. These application notes provide a comprehensive overview of the utility of this compound in the development of novel therapeutics, complete with detailed experimental protocols and supportive data.
Core Applications in Therapeutic Development
The primary application of this compound is in the synthesis of PROTACs. PROTACs are innovative heterobifunctional molecules designed to hijack the body's own ubiquitin-proteasome system to selectively degrade target proteins associated with disease.[1][2] A PROTAC typically consists of three components: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[3]
The this compound linker plays a crucial role in this architecture by:
-
Connecting the POI Ligand and the E3 Ligase Ligand: The bromo and amide functional groups allow for sequential and controlled conjugation to the two different ligands.
-
Optimizing Ternary Complex Formation: The length and flexibility of the PEG3 chain are critical for facilitating the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[4]
-
Enhancing Physicochemical Properties: The hydrophilic nature of the PEG linker can improve the solubility and cell permeability of the PROTAC molecule, which often has a high molecular weight and hydrophobicity.[5]
Signaling Pathways and Experimental Workflows
The mechanism of action for a PROTAC synthesized using this compound involves the recruitment of the cellular protein degradation machinery. The following diagrams illustrate the key signaling pathway and a general experimental workflow for the synthesis and evaluation of such a PROTAC.
Quantitative Data Summary
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum percentage of protein degradation (Dmax). The following table presents representative data for PROTACs with varying linker lengths, illustrating the importance of linker optimization. While not exclusively for this compound, this data highlights the typical performance range for PEG-based linkers.
| PROTAC Compound | Target Protein | Cell Line | Linker Composition | Approximate Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| PROTAC A | BRD4 | HeLa | PEG2 | 8 | ~100 | ~80 | |
| PROTAC B | BRD4 | HeLa | PEG3 | 11 | ~25 | >90 | **** |
| PROTAC C | BRD4 | HeLa | PEG4 | 14 | ~50 | ~85 | |
| PROTAC D | BTK | Mino | PEG6 | 20 | 2.2 | 97 |
This table compiles representative data from various sources to illustrate the impact of linker length on PROTAC efficacy. The data for PROTAC B with a PEG3 linker is highlighted to show a common optimal length.
Experimental Protocols
The following protocols provide a general framework for the synthesis of an amide-linked PROTAC using this compound and subsequent evaluation of its biological activity.
Protocol 1: Synthesis of an Amide-Linked PROTAC
This protocol outlines the coupling of a carboxylic acid-functionalized ligand (e.g., an E3 ligase ligand) to the amine of this compound, followed by the reaction of the bromo-end with a nucleophilic group on the POI ligand.
Step 1: Amide Coupling of Ligand A with this compound
-
Reagents and Materials:
-
Ligand A-COOH (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq) or HBTU (1.2 eq)
-
DIPEA (3.0 eq) or Et3N (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
-
-
Procedure:
-
Dissolve Ligand A-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU (or HBTU) and DIPEA (or Et3N) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the intermediate, Ligand A-PEG3-Bromo.
-
Step 2: Coupling of Ligand A-PEG3-Bromo with Ligand B
-
Reagents and Materials:
-
Ligand A-PEG3-Bromo (1.0 eq)
-
Ligand B with a nucleophilic group (e.g., -OH, -NH2, -SH) (1.2 eq)
-
Base (e.g., K2CO3, Cs2CO3, or DIPEA) (3.0 eq)
-
Anhydrous DMF or acetonitrile
-
Nitrogen atmosphere
-
-
Procedure:
-
Dissolve Ligand B in anhydrous DMF or acetonitrile under a nitrogen atmosphere.
-
Add the appropriate base and stir for 30 minutes at room temperature.
-
Add a solution of Ligand A-PEG3-Bromo in the same solvent.
-
Heat the reaction to 60-80 °C and stir for 16-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the final PROTAC by preparative HPLC.
-
Protocol 2: Evaluation of PROTAC-Mediated Protein Degradation by Western Blot
This protocol describes a standard method to determine the DC50 and Dmax of a newly synthesized PROTAC.
-
Reagents and Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies against the target protein and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete medium. Aspirate the old medium from the cells and add the medium containing the PROTAC or DMSO vehicle control. Incubate for the desired time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody for the target protein overnight at 4 °C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash again and add the chemiluminescent substrate.
-
Image the blot using a suitable imaging system.
-
Strip the membrane and re-probe for the loading control.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the target protein band intensity to the corresponding loading control.
-
Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
-
Conclusion
This compound is a valuable tool in the development of novel therapeutics, particularly in the rapidly advancing field of targeted protein degradation. Its well-defined structure, favorable physicochemical properties, and versatile reactivity make it an ideal linker for the synthesis of PROTACs. The protocols and data presented here provide a foundation for researchers to design and evaluate new therapeutic agents utilizing this powerful chemical entity. Careful optimization of the linker and the overall PROTAC structure is paramount to achieving potent and selective degradation of disease-causing proteins.
References
Application Notes and Protocols for PROTAC Synthesis Utilizing Bromo-PEG3-CO-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate specific proteins of interest (POIs).[1] These heterobifunctional molecules are composed of a ligand that binds to the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2] The strategic design of the linker is critical for the efficacy of a PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[3] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility and provide synthetic versatility.[4]
This document provides a detailed experimental workflow for the synthesis of a PROTAC utilizing the bifunctional linker, Bromo-PEG3-CO-NH2. This linker possesses a terminal bromine atom for conjugation to a ligand targeting a protein of interest (POI ligand) and a terminal amine group for amide bond formation with an E3 ligase ligand. The following protocols and data are intended to serve as a comprehensive guide for researchers engaged in the development of novel protein degraders.
Signaling Pathway and Mechanism of Action
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5] This catalytic process allows for the degradation of proteins that have been traditionally considered "undruggable."
Experimental Workflow for PROTAC Synthesis
The synthesis of a PROTAC using this compound is a modular, multi-step process. The general workflow involves the sequential conjugation of the POI ligand and the E3 ligase ligand to the linker.
References
- 1. biocompare.com [biocompare.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of PROTACs Utilizing a Bromo-PEG3-CO-NH2 Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that co-opt the cell's natural ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2][3] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2][4] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome. This event-driven mechanism offers several advantages over traditional inhibitors, including the potential to target "undruggable" proteins and achieve prolonged pharmacodynamic effects.
The linker component of a PROTAC is a critical determinant of its efficacy, influencing the stability and geometry of the ternary complex, as well as the physicochemical properties of the molecule, such as solubility and cell permeability. Bromo-PEG3-CO-NH2 is a commonly employed polyethylene glycol (PEG)-based linker in PROTAC synthesis. The PEG component can enhance water solubility and optimize the distance between the two ligands for effective ternary complex formation.
This document provides detailed application notes and experimental protocols for a suite of cell-based assays to characterize the activity of PROTACs synthesized with a this compound linker. These assays are designed to assess target engagement, protein degradation, and the downstream functional consequences of PROTAC treatment.
PROTAC Mechanism of Action
The following diagram illustrates the general mechanism of action for a PROTAC.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow
A typical workflow for evaluating a novel PROTAC involves a series of assays to confirm its intended biological activity.
Caption: A stepwise experimental workflow for PROTAC characterization.
Data Presentation: Summary of Quantitative Data
The following tables provide a template for summarizing the key quantitative data obtained from the described assays.
Table 1: Target Engagement and Protein Degradation Parameters
| PROTAC Identifier | Target Engagement (EC50, nM) (NanoBRET™) | Thermal Shift (ΔTm, °C) (CETSA) | DC50 (nM) | Dmax (%) |
| PROTAC-001 | 50 | 5.2 | 100 | 95 |
| PROTAC-002 | 120 | 3.1 | 250 | 80 |
| Control Compound | >10,000 | 0.5 | >10,000 | <10 |
-
DC50: Concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of protein degradation achieved.
Table 2: Downstream Functional Effects
| PROTAC Identifier | Cell Viability (IC50, nM) | Apoptosis Induction (Fold Change) |
| PROTAC-001 | 80 | 4.5 |
| PROTAC-002 | 200 | 2.1 |
| Control Compound | >10,000 | 1.1 |
Key Experimental Protocols
Target Engagement: NanoBRET™ Target Engagement Assay
This protocol is adapted for assessing the engagement of a PROTAC with its target protein or the recruited E3 ligase inside living cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
White, non-binding surface 96-well plates
-
Opti-MEM® I Reduced Serum Medium
-
FuGENE® HD Transfection Reagent
-
NanoLuc® fusion vector for the target protein or E3 ligase
-
NanoBRET™ tracer specific for the target or E3 ligase
-
NanoBRET™ Nano-Glo® Substrate
-
PROTAC stock solution (in DMSO)
-
Plate reader capable of measuring dual-filtered luminescence
Protocol:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Transfection (if necessary): If using a transient expression system, transfect the cells with the NanoLuc® fusion vector using FuGENE® HD Transfection Reagent according to the manufacturer's protocol. Incubate for 24-48 hours.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in Opti-MEM®. Add the diluted PROTAC to the cells.
-
Tracer Addition: Add the NanoBRET™ tracer to the wells at the recommended concentration.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for the desired time (e.g., 2-4 hours).
-
Substrate Addition: Immediately before reading, add the NanoBRET™ Nano-Glo® Substrate.
-
Luminescence Reading: Measure the donor (460 nm) and acceptor (610 nm) luminescence signals using a plate reader.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal) and plot the data against the PROTAC concentration to determine the EC50 value.
Protein Degradation: Western Blotting
Western blotting is a standard and reliable method to quantify the degradation of the target protein.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations and a vehicle control for a predetermined time (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Densitometry Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Protein Degradation: HiBiT Lytic Detection Assay
The HiBiT assay is a sensitive, luminescence-based method for quantifying protein levels in a high-throughput format. This protocol requires cells where the target protein is endogenously tagged with the HiBiT peptide using CRISPR/Cas9.
Materials:
-
CRISPR-edited cells expressing the HiBiT-tagged target protein
-
White 96-well or 384-well plates
-
Nano-Glo® HiBiT Lytic Detection System (containing LgBiT protein, lytic buffer, and substrate)
-
PROTAC stock solution (in DMSO)
-
Luminometer
Protocol:
-
Cell Seeding: Plate the HiBiT-tagged cells in a white assay plate and incubate overnight.
-
PROTAC Treatment: Treat the cells with serial dilutions of the PROTAC for the desired time course.
-
Lysis and Detection: Add the Nano-Glo® HiBiT Lytic Reagent (LgBiT, buffer, and substrate mixed according to the manufacturer's protocol) to each well.
-
Incubation: Incubate the plate at room temperature for 10-30 minutes to allow for cell lysis and signal stabilization.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: The luminescence signal is directly proportional to the amount of HiBiT-tagged protein. Plot the signal against the PROTAC concentration to determine DC50 and Dmax.
Ubiquitination Assay: Immunoprecipitation-Western Blot
This assay directly assesses the ubiquitination of the target protein following PROTAC treatment.
Materials:
-
Materials for cell treatment and lysis (as per Western Blotting protocol)
-
Proteasome inhibitor (e.g., MG132)
-
Antibody for immunoprecipitation (IP) of the target protein
-
Protein A/G agarose beads
-
Wash buffer
-
Primary antibody against ubiquitin
-
Other materials for Western Blotting
Protocol:
-
Cell Treatment: Treat cells with the PROTAC and a vehicle control. It is recommended to co-treat with a proteasome inhibitor (e.g., MG132) for the last 4-6 hours of the incubation to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with the antibody against the target protein, followed by the addition of Protein A/G agarose beads to pull down the target protein and its binding partners.
-
Washes: Wash the beads several times with wash buffer to remove non-specific binding.
-
Elution and Western Blot: Elute the immunoprecipitated proteins from the beads and analyze them by Western blotting using a primary antibody against ubiquitin to detect the polyubiquitin chains on the target protein.
Downstream Functional Assay: Cell Viability (CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cells in a 96-well plate
-
PROTAC stock solution (in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of PROTAC concentrations for a specified period (e.g., 24, 48, 72 hours).
-
Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Incubation: Mix the contents on an orbital shaker for 2-5 minutes to induce cell lysis. Incubate at room temperature for 10-30 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Plot the luminescence signal against the PROTAC concentration to determine the IC50 value for cell viability.
Conclusion
The suite of cell-based assays detailed in these application notes provides a comprehensive framework for the characterization of PROTACs synthesized with a this compound linker. By systematically evaluating target engagement, protein degradation, ubiquitination, and downstream cellular effects, researchers can effectively profile and optimize novel PROTAC candidates for therapeutic development. The provided protocols offer a starting point for establishing these assays in the laboratory, and the data presentation templates facilitate clear and concise reporting of the findings.
References
Troubleshooting & Optimization
troubleshooting low yield in Bromo-PEG3-CO-NH2 conjugation reactions
Welcome to the technical support center for Bromo-PEG3-CO-NH2 conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yield, and to provide clear guidance on experimental protocols and data analysis.
Troubleshooting Guide: Low Conjugation Yield
This guide addresses the most frequent causes of low yield in a question-and-answer format, helping you to diagnose and resolve issues in your experimental workflow.
Question 1: My conjugation yield is significantly lower than expected. What are the most common causes?
Low conjugation yield with a bromo-PEG linker typically stems from issues with the target molecule's reactive group, the integrity of the PEG reagent, or suboptimal reaction conditions. The primary areas to investigate are:
-
Inactive or Unavailable Target Functional Groups: The bromo- moiety of this compound is an alkylating agent that reacts with nucleophiles. It is particularly reactive towards thiol groups (-SH) on cysteine residues.[1][2] If your target molecule is a protein or peptide, the availability of these thiols is critical.
-
Degradation or Impurity of the PEG Reagent: The bromo- group can be susceptible to hydrolysis or other degradation pathways if not stored and handled correctly.
-
Suboptimal Reaction Conditions: Factors such as pH, molar ratio of reactants, reaction time, and temperature play a crucial role in the reaction's efficiency.[3][4]
Question 2: How can I determine if the thiol groups on my protein/peptide are the problem?
Inactive or inaccessible thiol groups are a primary reason for failed conjugations. Here’s how to troubleshoot this issue:
-
Possible Cause: Cysteine residues are forming disulfide bonds (cystine) with each other, leaving no free sulfhydryl group available for the reaction.[5]
-
Solution: Before the conjugation reaction, treat your protein with a mild reducing agent, such as TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol), to reduce the disulfide bonds. It is essential to completely remove the reducing agent before adding the Bromo-PEG reagent, as it will compete for the linker. Use a desalting column for efficient removal.
-
-
Possible Cause: The free thiol groups are sterically hindered, buried within the three-dimensional structure of the protein, making them inaccessible to the PEG linker.
-
Solution: Consider introducing a mild, reversible denaturant to the reaction buffer to partially unfold the protein and expose the cysteine residues. This should be done with caution, as it may impact the protein's function.
-
Question 3: My this compound reagent might be compromised. How can I check and prevent this?
The stability of the PEG reagent is vital for a successful reaction.
-
Possible Cause: The reagent has degraded due to improper storage, particularly exposure to moisture, which can lead to hydrolysis of the bromo- group.
-
Solution: Always store the this compound reagent under the manufacturer's recommended conditions, typically at -20°C in a desiccated environment. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
-
Possible Cause: The PEG reagent has poor solubility in your aqueous reaction buffer, causing it to precipitate out of solution.
-
Solution: While the PEG spacer enhances water solubility, high concentrations can still be an issue. Prepare the PEG reagent stock solution in a compatible, anhydrous organic solvent like DMSO or DMF and add it to the reaction mixture, ensuring the final concentration of the organic solvent is low (typically <10%) to avoid protein denaturation.
-
Question 4: What are the optimal reaction conditions for this conjugation, and how can I optimize them?
Optimizing reaction parameters is key to maximizing yield. The reaction between a bromo- group and a thiol is a nucleophilic substitution (SN2) reaction.
-
pH: The reaction with thiols is most efficient at a pH range of 7.5-8.5. In this range, the thiol group is partially deprotonated to the more nucleophilic thiolate anion (-S⁻), which enhances its reactivity with the electrophilic bromo- group. Avoid highly basic conditions that could promote side reactions or reagent degradation.
-
Molar Ratio: A molar excess of the this compound linker is recommended to drive the reaction to completion. A starting point of a 10- to 20-fold molar excess of the linker over the available free thiols is advisable.
-
Reaction Time & Temperature: The reaction can typically be performed at room temperature (20-25°C) for 2-4 hours or at 4°C overnight. The optimal time should be determined empirically. Monitoring the reaction progress can help identify the ideal endpoint.
Below is a logical workflow for troubleshooting low yield:
Frequently Asked Questions (FAQs)
-
Q1: Can this compound react with other amino acid residues besides cysteine?
-
A: While the bromoacetyl group is most reactive towards thiols, side reactions with other nucleophilic residues like histidine, lysine, or the N-terminal amine can occur, especially at higher pH values (>8.5). To favor cysteine-specific conjugation, maintain the pH in the recommended range of 7.5-8.5.
-
-
Q2: How do I remove unreacted Bromo-PEG reagent after the reaction?
-
A: Unreacted PEG reagent and other small molecule byproducts can be efficiently removed using Size-Exclusion Chromatography (SEC) or dialysis. SEC is often preferred as it separates based on hydrodynamic volume and can effectively resolve the larger PEGylated protein from the smaller, unreacted PEG reagent.
-
-
Q3: How can I monitor the progress of my conjugation reaction?
-
A: You can monitor the reaction by taking aliquots at different time points and analyzing them using SDS-PAGE, which will show a band shift corresponding to the increased molecular weight of the PEGylated product. For more quantitative analysis, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or Size-Exclusion Chromatography (SEC-HPLC) can be used to track the disappearance of the starting material and the appearance of the product peak.
-
-
Q4: What is the purpose of the terminal amide (-CO-NH2) group?
-
A: In the context of this linker, the terminal primary amide is a stable, non-reactive group. It provides a neutral, hydrophilic terminus to the PEG chain. This linker is primarily designed for conjugating a molecule via its bromo- group, with the amide end remaining inert.
-
Data Presentation
Optimizing reaction conditions is crucial for maximizing yield. The following table summarizes key parameters and their typical ranges for optimization experiments.
| Parameter | Condition A (Low) | Condition B (Mid-Range) | Condition C (High) | Expected Outcome / Rationale |
| pH of Reaction Buffer | 6.5 | 7.5 | 8.5 | Thiolate (-S⁻) formation is pH-dependent; higher pH increases nucleophilicity but may also increase side reactions. The optimal range is typically 7.5-8.5. |
| Molar Excess of PEG | 5-fold | 10-fold | 20-fold | A higher molar excess of the PEG reagent drives the reaction equilibrium towards the product, increasing the conjugation yield. |
| Reaction Temperature | 4°C | Room Temp (22°C) | 37°C | Higher temperatures can increase reaction rates but may compromise the stability of the protein. Room temperature is a common starting point. |
| Reaction Time | 1 hour | 4 hours | 12 hours (overnight) | Longer reaction times may be necessary to achieve complete conjugation, especially at lower temperatures or concentrations. |
Experimental Protocols
Here are detailed methodologies for key experiments related to this compound conjugation.
Protocol 1: Reduction of Protein Disulfide Bonds and Reagent Removal
-
Objective: To ensure free thiol groups are available for conjugation.
-
Materials:
-
Protein/peptide solution in a suitable buffer (e.g., PBS, pH 7.2)
-
TCEP-HCl (Tris(2-carboxyethyl)phosphine hydrochloride)
-
Desalting column (e.g., PD-10) equilibrated with reaction buffer
-
-
Methodology:
-
Prepare a fresh 10 mM stock solution of TCEP in the reaction buffer.
-
Add a 10- to 20-fold molar excess of the TCEP solution to the protein solution.
-
Incubate at room temperature for 30-60 minutes.
-
Immediately purify the reduced protein from the TCEP using a desalting column equilibrated with degassed reaction buffer (e.g., PBS, pH 7.5).
-
Collect the protein fraction and proceed immediately to the conjugation protocol.
-
Protocol 2: General this compound Conjugation to a Thiol-Containing Protein
-
Objective: To covalently attach this compound to a protein via cysteine residues.
-
Materials:
-
Thiol-containing protein (reduced, from Protocol 1) in a thiol-free, degassed buffer (e.g., PBS, pH 7.5).
-
This compound
-
Anhydrous DMSO
-
Quenching solution (e.g., 1 M L-cysteine or β-mercaptoethanol)
-
-
Methodology:
-
Prepare the protein solution at a concentration of 1-5 mg/mL in the reaction buffer.
-
Prepare a 10-20 mM stock solution of this compound in anhydrous DMSO immediately before use.
-
Add the desired molar excess (e.g., 10-fold) of the this compound stock solution to the stirring protein solution. Ensure the final DMSO concentration does not exceed 10% (v/v).
-
Allow the reaction to proceed at room temperature for 2-4 hours or at 4°C overnight. Protect the reaction from light.
-
Quench the reaction by adding an excess of a thiol-containing quenching solution (e.g., L-cysteine to a final concentration of 10 mM) and incubate for an additional 30 minutes. This will consume any unreacted Bromo-PEG reagent.
-
Proceed to purification.
-
Protocol 3: Purification and Analysis of the PEGylated Product
-
Objective: To remove unreacted reagents and analyze the conjugation efficiency.
-
Materials:
-
Quenched reaction mixture
-
Size-Exclusion Chromatography (SEC) system
-
SDS-PAGE equipment
-
Appropriate buffers for chromatography and electrophoresis
-
-
Methodology:
-
Purification:
-
Load the quenched reaction mixture onto an SEC column equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect fractions and monitor the column effluent at 280 nm (for protein).
-
The first major peak to elute should correspond to the higher molecular weight PEGylated protein conjugate. Later peaks will contain unreacted protein and quenched PEG reagent.
-
-
Analysis:
-
Analyze the collected fractions using SDS-PAGE. The PEGylated protein will show a significant upward shift in apparent molecular weight compared to the unconjugated starting material.
-
Perform quantitative analysis using SEC-HPLC or RP-HPLC. The degree of PEGylation can be estimated by comparing the peak areas of the conjugated and unconjugated protein.
-
-
The general experimental workflow is illustrated below:
References
- 1. precisepeg.com [precisepeg.com]
- 2. PEG Bromide, Bromo linker, PEG reagent | BroadPharm [broadpharm.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimizing PEG-Based PROTAC Linker Length
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of polyethylene glycol (PEG)-based PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a PEG linker in a PROTAC?
A PROTAC (Proteolysis Targeting Chimera) is a heterobifunctional molecule designed to eliminate specific proteins of interest (POIs) by hijacking the body's own cellular disposal system. It consists of two active domains: one that binds to the target protein and another that recruits an E3 ubiquitin ligase, joined by a chemical linker.[1][2] The linker is a critical component that brings the target protein and the E3 ligase into close proximity, facilitating the formation of a stable and productive ternary complex.[3][4] This proximity is essential for the subsequent ubiquitination and degradation of the target protein by the proteasome.[5] Flexible linkers, such as those containing PEG chains, are frequently used due to their synthetic accessibility and ability to allow the warhead and anchor to adopt multiple conformations favorable for ternary complex formation.
Q2: How does the length of a PEG linker impact the efficacy of a PROTAC?
The length of the PEG linker is a critical parameter that significantly influences a PROTAC's activity. An optimal linker length is crucial for the formation of a stable ternary complex. If a linker is too short, it may lead to steric hindrance, preventing the two proteins from binding simultaneously. Conversely, if the linker is too long, it might result in a non-productive complex where the necessary ubiquitination sites on the target protein are not accessible to the E3 ligase, or it could lead to an increased "hook effect". The ideal linker length is not universal and must be empirically determined for each specific target protein and E3 ligase pair.
Q3: What are the advantages of using PEG linkers in PROTAC design?
PEG linkers offer several benefits in the design of PROTACs. Their inherent hydrophilicity can improve the solubility and cell permeability of the often large and lipophilic PROTAC molecule. The defined and repeating ethylene glycol units allow for a systematic and straightforward approach to optimizing linker length. Furthermore, the flexibility of PEG chains can be advantageous, potentially allowing the PROTAC to adopt a folded conformation that shields its polar surface area, which can aid in traversing the cell membrane.
Q4: What is the "hook effect" and how does the PEG linker contribute to it?
The "hook effect" is a phenomenon observed in PROTAC dose-response curves where the degradation efficiency of the target protein decreases at very high PROTAC concentrations. This occurs because at high concentrations, the PROTAC is more likely to form separate binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation. The properties of the linker, including its length and flexibility, can influence the concentration at which the hook effect becomes apparent. A well-designed linker that promotes strong positive cooperativity in ternary complex formation can help to mitigate this effect.
Q5: How does the composition of the linker, beyond its length, affect PROTAC performance?
Linker composition is a key factor influencing a PROTAC's overall performance by affecting its solubility, cell permeability, and metabolic stability. Incorporating hydrophilic elements like PEG can enhance solubility, while more rigid structures can improve conformational stability. The chemical nature of the linker can also impact the stability of the ternary complex and, consequently, the efficiency of degradation.
Troubleshooting Guide
Problem 1: My PEG-based PROTAC shows low or no degradation of the target protein.
| Possible Cause | Suggested Action | Recommended Experiment |
| Inefficient Ternary Complex Formation | The linker length may be suboptimal, preventing the formation of a stable and productive ternary complex. | Synthesize a library of PROTACs with varying PEG linker lengths to identify the optimal length. |
| Poor Cell Permeability | The hydrophilicity of the PEG linker might be hindering its ability to cross the cell membrane. | Synthesize PROTACs with more hydrophobic linkers (e.g., alkyl chains) or hybrid linkers. Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). |
| Suboptimal Linker Attachment Points | The linker may be attached at a position on the warhead or E3 ligase ligand that disrupts binding. | Ensure the linker is attached to a solvent-exposed region of the ligands that does not interfere with their binding to the respective proteins. |
| Incorrect E3 Ligase Choice | The chosen E3 ligase may not be expressed at sufficient levels in the cell line being used. | Confirm the expression of the target E3 ligase (e.g., VHL, CRBN) in your cell line using Western blot or qPCR. |
Problem 2: I am observing a significant "hook effect" at high PROTAC concentrations.
| Possible Cause | Suggested Action | Recommended Experiment |
| High Affinity Binary Interactions | The individual warhead and anchor may have very high affinities for their respective proteins, favoring the formation of binary complexes at high concentrations. | Consider using ligands with slightly lower binary affinities, as potent degradation is often driven by the stability of the ternary complex rather than high binary affinity. |
| Suboptimal Linker Conformation | The flexibility of the PEG linker might be leading to conformations that favor binary complex formation over the productive ternary complex. | Modify the linker's flexibility by introducing more rigid elements to pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation. |
| Lack of Ternary Complex Cooperativity | The linker is not effectively promoting favorable protein-protein interactions between the target and the E3 ligase. | Optimize the linker to enhance ternary complex cooperativity. This can be assessed using biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). |
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the impact of linker length on PROTAC efficacy.
Table 1: Effect of Linker Length on Tank-binding kinase 1 (TBK1) Degradation
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 - 29 | Submicromolar | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Table 2: Effect of Linker Length on Estrogen Receptor α (ERα) Degradation
| Linker Type | Linker Length (atoms) | Degradation Efficacy |
| PEG | 12 | Effective |
| PEG | 16 | More Potent |
Table 3: Impact of Linker Length on BRD4 Degradation by CRBN-based PROTACs
| Number of PEG units | Linker Length (atoms) | DC50 in H661 cells (µM) |
| 0 | - | < 0.5 |
| 1-2 | - | > 5 |
| 4-5 | - | < 0.5 |
Experimental Protocols
1. Western Blotting for Protein Degradation Assessment
This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations and a vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies, followed by incubation with a secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify band intensities. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.
-
2. Surface Plasmon Resonance (SPR) for Ternary Complex Formation
This biophysical technique measures the binding interactions between molecules in real-time and can be used to assess the formation and stability of the ternary complex.
-
General Methodology:
-
Immobilization: Immobilize either the E3 ligase or the target protein onto the SPR sensor chip surface.
-
Binary Interaction Analysis: Inject the PROTAC over the immobilized protein to measure the binary binding affinity.
-
Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner over the sensor surface.
-
Data Analysis: An increase in the response units (RU) compared to the binary interaction indicates the formation of the ternary complex. Kinetic parameters (kon, koff) and affinity (KD) for the ternary complex can be determined by fitting the sensorgram data. Cooperativity can be calculated by comparing the affinity of the second protein partner in the presence and absence of the PROTAC.
-
Mandatory Visualizations
Caption: PROTAC Mechanism of Action.
Caption: Experimental Workflow for PROTAC Linker Optimization.
References
Technical Support Center: Optimizing PROTAC Cell Permeability with Bromo-PEG3-CO-NH2
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the cell permeability of Proteolysis Targeting Chimeras (PROTACs) using the Bromo-PEG3-CO-NH2 linker.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Q1: My PROTAC, synthesized with a this compound linker, shows high binding affinity to the target protein and E3 ligase in biochemical assays, but exhibits poor degradation activity in cellular assays. What could be the problem?
A: A significant discrepancy between biochemical potency and cellular activity often points to poor cell permeability.[1] PROTACs are large molecules, frequently exceeding the "Rule of Five" criteria for oral bioavailability, which can hinder their ability to cross the cell membrane and reach their intracellular targets.[1][2] Even with potent in-vitro binding, insufficient intracellular concentration will lead to ineffective protein degradation.[1] The hydrophilic nature of the PEG linker, while potentially improving solubility, might contribute to reduced passive diffusion across the lipid bilayer.
Q2: I'm observing low recovery of my PROTAC in my Caco-2 permeability assay. How can I address this?
A: Low recovery in permeability assays can be due to several factors, including poor solubility and non-specific binding to the assay plates or cells. To improve recovery, consider the following:
-
Optimize the formulation: Ensure your PROTAC is fully solubilized in the assay buffer. You may need to use a co-solvent like DMSO, but keep the final concentration low (typically <1%) to avoid cell toxicity.
-
Include a protein carrier: Adding a small amount of bovine serum albumin (BSA) to the basolateral (receiver) compartment can help to reduce non-specific binding and improve the recovery of lipophilic compounds.
-
Check for metabolic instability: Although less common in permeability assays, some cell lines have metabolic activity. Analyzing samples for metabolites could provide insights.
Q3: My PROTAC with the this compound linker has poor permeability. What structural modifications can I make to improve it?
A: If the this compound linker is resulting in suboptimal permeability, several rational design strategies can be employed, primarily focusing on the linker's properties:
-
Vary the Linker Length: While you are using a PEG3 linker, systematically evaluating shorter or longer PEG chains can sometimes identify an optimal length for a specific target and ligand combination.[3]
-
Increase Rigidity: Replacing the flexible PEG linker with more rigid structures, such as alkyl chains or cyclic moieties like piperazine, can sometimes enhance permeability. Rigidification can reduce the conformational flexibility of the PROTAC, which may favor a more membrane-permeable conformation.
-
Induce Intramolecular Hydrogen Bonding: Designing the PROTAC to form intramolecular hydrogen bonds can mask polar groups, effectively reducing the polar surface area (PSA) and improving membrane transit.
-
Prodrug Strategies: Masking polar functional groups with cleavable lipophilic moieties is another approach. These "caged" PROTACs can exhibit enhanced permeability and release the active PROTAC intracellularly.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using a PEG linker like this compound in my PROTAC design?
A: Polyethylene glycol (PEG) linkers are commonly used in PROTAC design due to several advantageous properties. Their polarity and flexibility can improve the aqueous solubility of the PROTAC molecule, which is often a challenge for these large compounds. This improved solubility can be beneficial for handling and formulation. Furthermore, the flexibility of the PEG chain can facilitate the formation of a productive ternary complex between the target protein and the E3 ligase.
Q2: Are there any potential disadvantages to using a this compound linker?
A: While beneficial for solubility, the hydrophilic nature of PEG linkers can sometimes lead to lower cell permeability compared to more lipophilic linkers like alkyl chains. The increased number of hydrogen bond acceptors in the PEG chain can increase the polar surface area (PSA), which is inversely correlated with passive diffusion across the cell membrane. Additionally, the high flexibility of PEG linkers might lead to a higher entropic penalty upon binding to form the ternary complex.
Q3: How does the this compound linker compare to an alkyl linker in terms of cell permeability?
A: Generally, replacing a PEG linker with a more lipophilic alkyl linker can lead to an increase in passive membrane permeability. However, this is not always the case, and the optimal linker is highly dependent on the specific PROTAC system (i.e., the target ligand and the E3 ligase ligand). Sometimes, a PEG linker can shield the polarity of the PROTAC through intramolecular hydrogen bonding, leading to better permeability than a corresponding alkyl linker. Therefore, it is often necessary to empirically test different linker types to find the best balance of permeability, solubility, and degradation activity.
Data Presentation
The following table presents hypothetical data comparing a PROTAC utilizing a this compound linker with PROTACs containing other linker types to illustrate the potential impact on physicochemical properties and cellular activity.
| PROTAC Construct | Linker Type | Molecular Weight (Da) | cLogP | PAMPA Permeability (Papp, 10⁻⁶ cm/s) | Caco-2 Permeability (Papp, A→B, 10⁻⁶ cm/s) | Target Degradation (DC50, nM) |
| PROTAC-1 | This compound | 950 | 3.2 | 0.8 | 0.5 | 150 |
| PROTAC-2 | Alkyl-C5 | 920 | 4.5 | 2.5 | 1.8 | 50 |
| PROTAC-3 | Piperazine | 965 | 3.5 | 1.5 | 1.1 | 75 |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures the passive diffusion of a compound across an artificial lipid membrane.
Materials:
-
PAMPA plate (e.g., 96-well format with a donor and acceptor plate)
-
Phospholipid solution (e.g., phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTAC and control compounds
-
LC-MS/MS for analysis
Methodology:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.
-
Coat Donor Plate: Carefully add 5 µL of the phospholipid solution to the membrane of each well in the donor plate.
-
Prepare Donor Solutions: Dissolve the test PROTAC and control compounds in a suitable solvent (e.g., DMSO) and then dilute with PBS to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be kept low (<1%).
-
Start Assay: Add 200 µL of the donor solution to each well of the coated donor plate.
-
Assemble Plate: Carefully place the donor plate into the acceptor plate, ensuring the membrane is in contact with the acceptor buffer.
-
Incubate: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells.
-
Analyze Samples: Quantify the concentration of the PROTAC in all samples using LC-MS/MS.
-
Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the following equation:
Where:
-
VD = volume of donor well
-
VA = volume of acceptor well
-
A = area of the membrane
-
t = incubation time
-
CA(t) = concentration in the acceptor well at time t
-
CD(0) = initial concentration in the donor well
-
Caco-2 Permeability Assay
This assay assesses both passive and active transport of a compound across a monolayer of human colorectal adenocarcinoma cells (Caco-2).
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
Cell culture medium (e.g., DMEM with FBS)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Test PROTAC and control compounds
-
LC-MS/MS for analysis
Methodology:
-
Cell Seeding: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Verify Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) of the cell monolayer to ensure its integrity.
-
Prepare for Transport Study: Wash the cell monolayers with transport buffer pre-warmed to 37°C.
-
Apical to Basolateral (A→B) Transport:
-
Add the test PROTAC solution (in transport buffer) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
-
Basolateral to Apical (B→A) Transport:
-
Add the test PROTAC solution (in transport buffer) to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
-
Incubate: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sample Collection: At the end of the incubation, collect samples from both the donor and receiver compartments.
-
Analyze Samples: Quantify the concentration of the PROTAC in all samples using LC-MS/MS.
-
Calculate Permeability: Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions. The efflux ratio (Papp(B→A) / Papp(A→B)) can be calculated to determine if the compound is a substrate for efflux transporters.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 3. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
Technical Support Center: Addressing Solubility Challenges with Bromo-PEG3-CO-NH2 Containing PROTACs
For researchers, scientists, and drug development professionals utilizing Bromo-PEG3-CO-NH2 containing PROTACs, navigating their physicochemical properties is a critical step toward successful experimentation. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to directly address solubility issues that may arise during your research.
Frequently Asked Questions (FAQs)
Q1: My PROTAC with a this compound linker is showing poor aqueous solubility. Isn't the PEG linker supposed to improve this?
A1: Yes, the polyethylene glycol (PEG) component of the this compound linker is specifically included to enhance the hydrophilicity and aqueous solubility of the PROTAC molecule.[1][2][3][4] However, the overall solubility of a PROTAC is a complex interplay between its three components: the warhead (targeting the protein of interest), the E3 ligase ligand, and the linker.[1] PROTACs are often large molecules that fall into the "beyond Rule of Five" (bRo5) chemical space, which predisposes them to low solubility, despite the presence of a hydrophilic PEG chain. The hydrophobicity of the warhead and the E3 ligase ligand can often overcome the solubilizing effect of a short PEG3 linker.
Q2: What are the initial signs of solubility problems with my PROTAC during in vitro assays?
A2: You may observe several indicators of poor solubility. A primary sign is the precipitation of your compound when diluting it from a high-concentration DMSO stock into your aqueous assay buffer. This can lead to inconsistent and non-reproducible results in your experiments, such as variable protein degradation levels in cellular assays. Visual inspection of your solutions for cloudiness or particulate matter is a crucial first step.
Q3: How can I quantitatively measure the solubility of my PROTAC?
A3: Several methods can be employed to determine the solubility of your PROTAC. The shake-flask method is a common technique to determine kinetic solubility. This involves preparing a stock solution, diluting it in a buffer, shaking it to allow it to reach equilibrium, and then separating the undissolved compound by centrifugation or filtration. The concentration of the dissolved PROTAC in the supernatant is then quantified using analytical techniques like HPLC-UV or LC-MS/MS.
Q4: Can the formulation of my PROTAC be optimized to improve its solubility for in vivo studies?
A4: Absolutely. For in vivo applications where oral bioavailability is often a goal, advanced formulation strategies are crucial. Techniques such as creating amorphous solid dispersions (ASDs) or using lipid-based formulations can significantly enhance the dissolution and absorption of poorly soluble PROTACs. These methods work by preventing the crystalline packing of the PROTAC molecules, thereby increasing their dissolution rate in the gastrointestinal tract.
Q5: Besides the linker, what other parts of the PROTAC molecule can be modified to improve solubility?
A5: While the linker is a common point of modification, alterations to the warhead and E3 ligase ligand can also impact solubility. Introducing polar functional groups or basic nitrogen atoms into the aromatic rings or alkyl chains of the ligands has been shown to be a useful strategy for improving the overall solubility of the PROTAC molecule.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving solubility-related issues with your this compound containing PROTACs.
Issue 1: PROTAC Precipitates Upon Dilution into Aqueous Buffer
-
Possible Cause: The intrinsic aqueous solubility of the PROTAC is very low, and the final concentration in the buffer exceeds its thermodynamic solubility limit.
-
Troubleshooting Steps:
-
Lower the Final Concentration: Determine the maximum achievable concentration of your PROTAC in the final assay buffer without precipitation.
-
Use Co-solvents: If compatible with your experimental system, consider adding a small percentage (e.g., 1-5%) of a pharmaceutically acceptable co-solvent such as ethanol, PEG 400, or propylene glycol to your final buffer.
-
Optimize the Buffer: Investigate the solubility of your PROTAC in biorelevant buffers like Fasted State Simulated Intestinal Fluid (FaSSIF) or Fed State Simulated Intestinal Fluid (FeSSIF), as some PROTACs show improved solubility in these media.
-
Issue 2: Inconsistent or No Target Degradation in Cellular Assays
-
Possible Cause 1: Poor solubility is leading to an unknown and variable concentration of the PROTAC in the cell culture media.
-
Troubleshooting Steps:
-
Visual Inspection: Always visually inspect your stock and working solutions for any signs of precipitation before adding them to your cells.
-
Perform a Solubility Test: Before conducting extensive cell-based assays, determine the kinetic solubility of your PROTAC in the specific cell culture medium you are using. This will help you establish a reliable concentration range for your experiments.
-
-
Possible Cause 2: The PROTAC has poor cell permeability, preventing it from reaching its intracellular target.
-
Troubleshooting Steps:
-
Assess Cell Permeability: Use an in vitro permeability assay, such as the Caco-2 permeability assay, to determine if your PROTAC can efficiently cross the cell membrane.
-
Structure-Activity Relationship (SAR) Studies: If permeability is low, medicinal chemistry efforts may be required to modify the PROTAC structure to improve its physicochemical properties.
-
Issue 3: Low and Variable Oral Bioavailability in Animal Studies
-
Possible Cause: Poor aqueous solubility is limiting the dissolution of the PROTAC in the gastrointestinal tract, leading to poor absorption.
-
Troubleshooting Steps:
-
Advanced Formulation: For in vivo dosing, formulate the PROTAC using techniques known to enhance the solubility of poorly soluble compounds. Creating an amorphous solid dispersion (ASD) is a highly effective strategy.
-
Particle Size Reduction: Techniques like micronization or nano-milling can increase the surface area of the solid PROTAC, which can improve its dissolution rate.
-
Data Presentation
Table 1: Strategies to Enhance PROTAC Solubility
| Strategy | Description | Key Advantages |
| Linker Modification | Incorporating polar groups (e.g., basic nitrogen) or using longer, more hydrophilic linkers. | Can be systematically explored during the design and synthesis phase. |
| Co-solvents | Adding a small percentage of an organic solvent to the aqueous buffer. | Simple to implement for in vitro assays. |
| Biorelevant Media | Using buffers that mimic the composition of intestinal fluids (FaSSIF/FeSSIF). | Provides a more physiologically relevant assessment of solubility. |
| Amorphous Solid Dispersions (ASDs) | Dispersing the PROTAC in a polymer matrix to prevent crystallization. | Can lead to significant supersaturation and improved oral absorption. |
| Lipid-Based Formulations | Formulating the PROTAC in a lipid-based delivery system. | Can improve both solubility and permeability. |
| Prodrug Approach | Modifying the PROTAC with a pro-moiety that is cleaved in vivo to release the active molecule. | Can improve solubility and other pharmacokinetic properties. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay (Shake-Flask Method)
Objective: To determine the kinetic solubility of a PROTAC in a specific buffer.
Materials:
-
PROTAC compound
-
100% DMSO
-
Assay buffer (e.g., PBS, cell culture media)
-
Microcentrifuge tubes or 96-well filter plates
-
Centrifuge
-
HPLC-UV or LC-MS/MS system
Methodology:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.
-
Dilution: Add the stock solution to the assay buffer to achieve a final concentration (e.g., 100 µM). Ensure the final DMSO concentration is low and consistent across samples (e.g., 1%).
-
Equilibration: Incubate the samples at room temperature or 37°C for a set period (e.g., 2 hours) with gentle shaking to allow the solution to reach equilibrium.
-
Separation of Undissolved Compound: Centrifuge the samples at high speed or filter through a low-binding filter plate to remove any precipitated compound.
-
Quantification: Analyze the concentration of the dissolved PROTAC in the supernatant or filtrate using a validated HPLC-UV or LC-MS/MS method.
-
Calculation: The measured concentration represents the kinetic solubility of the PROTAC under the tested conditions.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
Objective: To prepare an ASD of a PROTAC to enhance its solubility.
Materials:
-
PROTAC compound
-
Polymer (e.g., HPMCAS, Kollidon® VA64)
-
Volatile solvent system capable of dissolving both the PROTAC and the polymer (e.g., Dichloromethane/Methanol)
-
Glass vials
-
Rotary evaporator or vacuum oven
Methodology:
-
Dissolution: Weigh the PROTAC and the selected polymer to achieve the desired drug loading (e.g., 10-20% w/w). Dissolve both components completely in the volatile solvent system.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator or by evaporation in a vacuum oven at a controlled temperature. This should result in a solid film or powder.
-
Characterization (Recommended): Before dissolution testing, confirm the amorphous nature of the PROTAC within the dispersion using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC).
-
Solubility Testing: Weigh the ASD powder and disperse it in the desired aqueous buffer. Measure the concentration of the dissolved PROTAC over time using a validated HPLC method to determine the degree and duration of supersaturation.
Visualizations
Caption: General mechanism of action for a PROTAC, leading to the degradation of a target protein.
Caption: A workflow for troubleshooting solubility issues with PROTACs.
Caption: Conceptual diagram of an Amorphous Solid Dispersion (ASD) for enhancing PROTAC solubility.
References
Technical Support Center: Enhancing Ternary Complex Stability with a PEG3 Linker
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using a PEG3 linker to enhance the stability of a ternary complex, particularly in the context of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the PEG3 linker in a ternary complex?
A PEG3 linker in a heterobifunctional molecule, such as a PROTAC, serves as a flexible bridge to connect a ligand binding to a target Protein of Interest (POI) and another ligand that recruits an E3 ubiquitin ligase.[1] Its length and composition are critical for facilitating the formation of a stable ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and proteasomal degradation of the target protein.[2] The linker is not merely a spacer; its flexibility and polarity can significantly influence the stability and conformation of the resulting ternary complex.[1]
Q2: How does the length of a PEG linker, specifically PEG3, impact ternary complex stability?
The length of the PEG linker is a crucial factor in achieving a stable ternary complex.[2]
-
Too short: A linker that is too short may create steric hindrance, preventing the optimal orientation of the POI and E3 ligase for productive interaction.[2]
-
Too long: An excessively long linker might lead to unproductive binding modes or an increase in conformational flexibility, which can decrease the stability of the ternary complex.
A PEG3 linker provides a specific length and degree of flexibility that must be empirically tested for each specific POI and E3 ligase system to ensure it facilitates favorable protein-protein interactions.
Q3: What is "cooperativity" in the context of ternary complex formation and why is it important?
Cooperativity refers to the phenomenon where the binding of one protein (e.g., the E3 ligase) to the PROTAC enhances the binding affinity of the second protein (the target POI), or vice versa. Positive cooperativity leads to a more stable ternary complex than would be expected from the individual binary binding affinities. This increased stability is a key driver for efficient protein degradation. The formation of favorable new protein-protein interactions between the E3 ligase and the target protein within the ternary complex is a primary source of cooperativity.
Q4: What is the "hook effect" and how can it be mitigated?
The "hook effect" is a phenomenon observed in biophysical assays where, at high concentrations of the bifunctional molecule, the formation of the ternary complex is reduced. This occurs because the excess PROTAC molecules saturate both the target protein and the E3 ligase independently, forming binary complexes that prevent the formation of the ternary complex. Mitigating the hook effect involves careful optimization of the PROTAC concentration in cellular and biochemical assays. Biophysical assays like Surface Plasmon Resonance (SPR) can help to characterize the concentration-dependent formation of the ternary complex and identify the optimal concentration range.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low Ternary Complex Stability | The PEG3 linker may not be the optimal length for the specific protein partners, leading to steric clashes or unfavorable geometries. | Synthesize and test PROTACs with varying linker lengths (e.g., PEG2, PEG4, PEG5) to empirically determine the optimal length for maximal stability. |
| Lack of positive cooperativity between the target protein and the E3 ligase. | Consider modifying the exit vector of the linker on the ligands to promote more favorable protein-protein interactions. Computational modeling can be used to predict optimal linker attachment points. | |
| The PROTAC molecule is too hydrophobic, leading to aggregation and reduced availability for complex formation. | The inherent hydrophilicity of PEG linkers helps to improve solubility. If aggregation is still an issue, consider further modifications to the ligands to enhance overall solubility. | |
| High PROTAC concentration leads to reduced effect (Hook Effect) | At high concentrations, the formation of binary complexes (PROTAC-Target or PROTAC-E3 Ligase) dominates over the formation of the ternary complex. | Perform dose-response experiments to determine the optimal concentration range for maximum ternary complex formation and subsequent protein degradation. Biophysical assays like SPR or BLI can precisely measure the kinetics of binary and ternary complex formation. |
| Inconsistent results in biophysical assays (e.g., SPR, ITC) | Poor solubility of the PROTAC molecule can be a limiting factor, especially for techniques like Isothermal Titration Calorimetry (ITC). | Ensure complete solubilization of the PROTAC in the assay buffer. The use of a small percentage of a co-solvent like DMSO may be necessary, but its concentration should be kept consistent across all experiments. |
| The off-rate of the ternary complex is too fast for the assay method. | For interactions with fast off-rates, single-cycle kinetics in SPR is a recommended approach to accurately determine binding parameters. |
Key Experimental Protocols
Protocol 1: Assessing Ternary Complex Formation and Stability using Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a powerful technique for real-time, label-free analysis of biomolecular interactions, making it ideal for characterizing the formation and stability of ternary complexes.
Methodology:
-
Immobilization: Covalently immobilize the E3 ligase (e.g., VHL or Cereblon) onto a sensor chip surface.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC molecule over the immobilized E3 ligase to determine the binary binding affinity (KD) and kinetics (ka, kd).
-
Inject a series of concentrations of the target protein over the immobilized E3 ligase to confirm minimal or no direct interaction.
-
-
Ternary Complex Formation:
-
Prepare a series of solutions containing a fixed, saturating concentration of the PROTAC molecule mixed with varying concentrations of the target protein.
-
Inject these pre-mixed solutions over the immobilized E3 ligase. The resulting sensorgrams will show the formation of the ternary complex.
-
-
Kinetic Analysis:
-
Due to the potentially slow off-rate of a stable ternary complex, a single-cycle kinetics approach is often preferred. This involves sequential injections of increasing concentrations of the analyte (PROTAC + target protein mixture) without a dissociation phase between injections.
-
Fit the resulting data to a suitable binding model (e.g., 1:1 binding) to determine the apparent affinity and kinetic parameters of the ternary complex.
-
-
Cooperativity Calculation: The cooperativity factor (alpha) can be calculated by comparing the affinity of the target protein for the E3 ligase in the presence and absence of the PROTAC. An alpha value greater than 1 indicates positive cooperativity.
Protocol 2: Determining Target Protein Degradation via Western Blot
This protocol allows for the quantification of the reduction in the target protein levels within cells after treatment with the PROTAC.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a predetermined time course (e.g., 6, 12, 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
-
Protein Quantification:
-
Determine the total protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay). This is crucial for ensuring equal protein loading.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of total protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein.
-
Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Also, probe for a loading control protein (e.g., GAPDH or β-actin) to normalize the data.
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities for the target protein and the loading control. Normalize the target protein signal to the loading control signal to determine the relative amount of protein degradation for each treatment condition.
-
Quantitative Data Summary
The following tables provide illustrative data on how linker length and cooperativity can influence ternary complex stability and subsequent protein degradation.
Table 1: Impact of PEG Linker Length on Ternary Complex Stability and Degradation
| PROTAC (Linker) | Ternary Complex KD (nM) | Cooperativity (α) | Max Degradation (%) | DC50 (nM) |
| Compound 1 (PEG2) | 150 | 5 | 65 | 85 |
| Compound 2 (PEG3) | 50 | 15 | 90 | 30 |
| Compound 3 (PEG4) | 80 | 10 | 82 | 50 |
| Compound 4 (PEG5) | 120 | 7 | 70 | 75 |
This illustrative data suggests that for this particular system, the PEG3 linker provides the optimal length to facilitate strong cooperative interactions, leading to a more stable ternary complex and more potent protein degradation.
Table 2: Biophysical Characterization of Ternary Complex Formation
| Assay | Parameter | Binary Interaction (PROTAC-E3 Ligase) | Binary Interaction (PROTAC-Target) | Ternary Complex |
| SPR | KD (nM) | 65 | 110 | 50 |
| ka (1/Ms) | 1.2 x 10^5 | 8.5 x 10^4 | 2.5 x 10^5 | |
| kd (1/s) | 7.8 x 10^-3 | 9.4 x 10^-3 | 1.3 x 10^-3 | |
| ITC | KD (nM) | 70 | 125 | 55 |
| ΔH (kcal/mol) | -8.2 | -7.5 | -12.8 | |
| -TΔS (kcal/mol) | -2.5 | -2.1 | -4.3 |
This table demonstrates how different biophysical techniques can be used to measure the thermodynamics and kinetics of binary and ternary complex formation. The more favorable enthalpy (ΔH) and entropy (-TΔS) for the ternary complex are indicative of stabilizing interactions.
Visualizations
Caption: PROTAC-mediated protein degradation workflow.
Caption: Troubleshooting logic for low ternary complex stability.
References
mitigating off-target effects of PROTACs using Bromo-PEG3-CO-NH2
Welcome to the technical support center for researchers and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the mitigation of off-target effects of Proteolysis Targeting Chimeras (PROTACs), with a focus on the strategic use of chemical linkers like Bromo-PEG3-CO-NH2.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target effects with PROTACs?
A1: Off-target effects in PROTACs can arise from several factors:
-
Low-affinity binding: The warhead (targeting the protein of interest, POI) or the E3 ligase ligand may bind to unintended proteins.
-
Formation of non-productive ternary complexes: The PROTAC may induce the formation of a complex between the E3 ligase and an off-target protein, leading to its degradation.
-
"Hook effect": At high concentrations, the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) can predominate over the productive ternary complex, potentially leading to off-target engagement.
-
Suboptimal physicochemical properties: Poor solubility or cell permeability can lead to inconsistent results and off-target accumulation.
Q2: What is the role of the linker in a PROTAC, and how does it influence off-target effects?
A2: The linker is a critical component of a PROTAC that connects the warhead to the E3 ligase ligand. It is not merely a spacer but plays a crucial role in determining the PROTAC's overall efficacy and selectivity. The linker's length, composition, and attachment points influence the geometry of the ternary complex, which in turn affects the efficiency and selectivity of POI degradation. A well-designed linker can orient the POI and E3 ligase in a way that favors ubiquitination and subsequent degradation of the intended target while disfavoring the degradation of off-target proteins.
Q3: What is this compound and how can it be used in PROTAC synthesis?
A3: this compound is a chemical linker. Its components suggest its utility in PROTAC synthesis:
-
Bromo group: A reactive functional group that can be used to attach the linker to a warhead or an E3 ligase ligand through nucleophilic substitution.
-
PEG3 (triethylene glycol): A short polyethylene glycol chain that can improve the solubility and pharmacokinetic properties of the PROTAC. The PEG component can also provide flexibility to the linker.
-
-CO-NH2 (Amide): This functional group can be involved in hydrogen bonding interactions within the ternary complex, or it can be a point of attachment for another component of the PROTAC.
By incorporating a linker like this compound, researchers can systematically modify the properties of their PROTACs to optimize performance and minimize off-target effects.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High levels of off-target protein degradation observed in proteomics studies. | The PROTAC is forming stable and productive ternary complexes with off-target proteins. | 1. Modify the linker: Systematically vary the length and composition of the linker. For example, using a shorter or more rigid linker might disrupt the geometry required for off-target degradation. 2. Alter linker attachment points: Change the position where the linker is attached to the warhead or the E3 ligase ligand. 3. Introduce steric hindrance: Incorporate bulky groups into the linker to sterically clash with off-target proteins. |
| Poor selectivity for the target protein over homologous proteins. | The warhead has affinity for multiple proteins in the same family. | 1. Optimize the warhead: If possible, use a more selective warhead for your POI. 2. Leverage cooperativity: Design a linker that maximizes positive cooperativity in the formation of the ternary complex with the intended POI, which can enhance selectivity even with a less selective warhead. |
| Inconsistent results in cellular assays. | Poor physicochemical properties of the PROTAC (e.g., low solubility, poor cell permeability). | 1. Incorporate solubility-enhancing linkers: Use linkers containing hydrophilic moieties like PEG chains (e.g., derived from this compound). 2. Reduce molecular weight or polar surface area: If feasible, simplify the linker structure. |
| "Hook effect" observed at high concentrations. | Saturation of binary complex formation (PROTAC-POI or PROTAC-E3 ligase) prevents the formation of the productive ternary complex. | 1. Dose-response analysis: Carefully determine the optimal concentration range for your PROTAC. 2. Linker modification: A linker that promotes positive cooperativity can sometimes mitigate the hook effect. |
Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Profiling
This protocol provides a general workflow for identifying off-target proteins degraded by a PROTAC using quantitative proteomics.
1. Cell Culture and Treatment:
- Plate cells at an appropriate density and allow them to adhere overnight.
- Treat cells with the PROTAC at various concentrations (including a vehicle control) for a predetermined time (e.g., 24 hours).
- Harvest cells, wash with PBS, and lyse them in a buffer containing protease and phosphatase inhibitors.
2. Protein Digestion and Peptide Labeling (e.g., using TMT):
- Quantify protein concentration in the lysates (e.g., using a BCA assay).
- Reduce, alkylate, and digest the proteins with trypsin overnight.
- Label the resulting peptides with tandem mass tags (TMT) according to the manufacturer's instructions.
- Combine the labeled peptides from all conditions.
3. Mass Spectrometry and Data Analysis:
- Analyze the labeled peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Process the raw data using a suitable software package (e.g., Proteome Discoverer, MaxQuant) to identify and quantify proteins.
- Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to the vehicle control.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used to verify target engagement and assess off-target binding in intact cells.
1. Cell Treatment and Heating:
- Treat cells with the PROTAC or vehicle control for a specific duration.
- Harvest the cells and resuspend them in a suitable buffer.
- Aliquot the cell suspension and heat the aliquots to a range of temperatures for a short period (e.g., 3 minutes).
- Cool the samples on ice.
2. Protein Extraction and Analysis:
- Lyse the cells (e.g., by freeze-thaw cycles).
- Separate the soluble fraction (containing stabilized proteins) from the precipitated proteins by centrifugation.
- Analyze the soluble fraction by Western blotting or mass spectrometry to determine the melting curve of the target protein and potential off-targets. A shift in the melting curve upon PROTAC treatment indicates binding.
Visualizations
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Workflow for identifying and mitigating off-target effects.
Technical Support Center: Optimizing PROTAC Efficacy with Bromo-PEG3-CO-NH2 Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Bromo-PEG3-CO-NH2 and other flexible PEG linkers in Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the role of the this compound linker in a PROTAC?
A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects them.[1] The this compound linker is a flexible, polyethylene glycol (PEG)-based linker. Its primary role is to bridge the warhead and the anchor, bringing the target protein and the E3 ligase into close proximity to form a stable and productive ternary complex.[1][2] This complex formation is a critical prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[2] The flexibility of the PEG linker allows the warhead and anchor to adopt various conformations, which can facilitate the formation of this essential ternary complex.[1]
Q2: How does the flexibility and length of the PEG linker, such as this compound, impact PROTAC activity?
The length and flexibility of the PEG linker are critical determinants of PROTAC efficacy. An optimal linker length is crucial as it dictates the spatial orientation and proximity between the target protein and the E3 ligase.
-
Linker Too Short: A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex.
-
Linker Too Long: Conversely, a linker that is too long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.
The flexibility of the PEG linker can influence the stability of the ternary complex and, consequently, the overall degradation efficiency. However, high flexibility can also lead to an entropic penalty upon binding, which could potentially reduce the stability of the ternary complex.
Q3: What is the "hook effect" and how does the linker influence it?
The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at high concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation. The properties of the linker, including its length and flexibility, can influence the concentration at which the hook effect becomes apparent. A well-designed linker that promotes strong positive cooperativity in ternary complex formation can help mitigate the hook effect.
Troubleshooting Guides
Issue 1: Low or no degradation of the target protein with my this compound based PROTAC.
| Possible Cause | Troubleshooting Step |
| Inefficient Ternary Complex Formation | The flexibility of the PEG linker may not be optimal for the specific protein-protein interactions required. Directly evaluate ternary complex formation using biophysical assays like Surface Plasmon Resonance (SPR) or NanoBRET. |
| Poor Cell Permeability | The hydrophilicity of the PEG linker can sometimes hinder passive cell permeability. Consider synthesizing PROTACs with more hydrophobic linkers (e.g., alkyl chains) or hybrid linkers to improve cell uptake. Cell permeability can be assessed using assays like the Caco-2 permeability assay. |
| Suboptimal Linker Length | The this compound linker may be too short or too long for your specific target and E3 ligase pair. Systematically synthesize and test a series of PROTACs with varying PEG linker lengths. |
| Incorrect E3 Ligase Expression | Confirm the expression and activity of the recruited E3 ligase in your chosen cell line using Western blotting or qPCR. |
Issue 2: A very pronounced "hook effect" is observed at higher PROTAC concentrations.
| Possible Cause | Troubleshooting Step |
| Formation of Non-Productive Binary Complexes | At high concentrations, the PROTAC is sequestering the target protein and E3 ligase into separate binary complexes. |
| Suboptimal Linker Conformation | The PEG linker might be adopting conformations that favor binary over ternary complexes. Experiment with linkers of different compositions (e.g., alkyl chains) or rigidity to alter the conformational landscape of the PROTAC. |
| Low Ternary Complex Cooperativity | The linker is not effectively promoting the cooperative binding of the target protein and E3 ligase. Design PROTACs with linkers that enhance positive cooperativity. This can be assessed using biophysical assays that measure binding affinities. |
Quantitative Data Summary
The optimal linker length is highly dependent on the specific biological system, and there is no universal optimal length. The following tables summarize published data illustrating the impact of linker length on PROTAC efficacy for the well-characterized target, BRD4. While not specific to this compound, this data provides a general understanding of how PEG linker length can influence degradation potency (DC50) and maximal degradation (Dmax).
Table 1: Impact of PEG Linker Length on BRD4 Degradation (VHL-based PROTACs)
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC 1 | 2x PEG | 8 | >1000 | <20 |
| PROTAC 2 | 3x PEG | 11 | 150 | 65 |
| PROTAC 3 | 4x PEG | 14 | 25 | >90 |
| PROTAC 4 | 5x PEG | 17 | 80 | 75 |
Data is illustrative and compiled from general principles discussed in the cited literature.
Table 2: Impact of Linker Composition on BRD4 Degradation (CRBN-based PROTACs)
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC A | Alkyl Chain | 12 | 50 | 85 |
| PROTAC B | 4x PEG | 14 | 15 | >95 |
| PROTAC C | Hybrid Alkyl-PEG | 13 | 30 | 90 |
Data is illustrative and compiled from general principles discussed in the cited literature.
Experimental Protocols
1. Western Blot Analysis for Protein Degradation
This is the standard method for quantifying the reduction in target protein levels.
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in 6-well plates.
-
The following day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Aspirate the media and wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
2. Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR can be used to measure the kinetics of binary and ternary complex formation.
-
Chip Preparation:
-
Immobilize one of the binding partners (e.g., the E3 ligase) onto the surface of a sensor chip.
-
-
Binary Interaction Analysis:
-
Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics of the binary interaction (PROTAC-E3 ligase).
-
In a separate experiment, flow a solution of the target protein over a chip with immobilized PROTAC or vice versa to determine the kinetics of the other binary interaction.
-
-
Ternary Complex Analysis:
-
To measure ternary complex formation, flow a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface.
-
An increase in the binding response compared to the binary interactions indicates the formation of the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgrams to appropriate binding models to determine association rates (ka), dissociation rates (kd), and equilibrium dissociation constants (KD).
-
Calculate the cooperativity of ternary complex formation. Positive cooperativity (α > 1) indicates that the binding of one protein partner enhances the binding of the other, which is a desirable characteristic for a potent PROTAC.
-
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A rational workflow for PROTAC linker selection and optimization.
Caption: A troubleshooting decision tree for low PROTAC efficacy.
References
Technical Support Center: Purification of PROTACs with Bromo-PEG3-CO-NH2 Linkers
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals purifying Proteolysis Targeting Chimeras (PROTACs) synthesized with Bromo-PEG3-CO-NH2 or similar PEG-based linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying PROTACs containing a this compound linker?
A1: The polyethylene glycol (PEG) component of the linker introduces specific challenges. PEG linkers can increase the water solubility and hydrodynamic size of the PROTAC, but they can also lead to issues such as poor chromatographic peak shape (broad peaks), low recovery from reverse-phase columns due to stickiness, and difficulty in removing related impurities.[1][2] The flexible nature of the PEG chain can also complicate purification and characterization.[3]
Q2: Which purification techniques are most effective for PEGylated PROTACs?
A2: A multi-step approach is often necessary. The most common and effective techniques are:
-
Automated Flash Column Chromatography: An excellent initial step for removing major impurities from the crude reaction mixture. Both normal-phase and reverse-phase silica can be effective.
-
Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the gold standard for achieving high purity (>95-99%) required for biological assays.[4][5] It is particularly effective for separating closely related impurities from the final product.
-
Hydrophobic Interaction Chromatography (HIC): Can be a useful polishing step, especially for removing PEG-related impurities or aggregates.
Q3: What purity level is required for my PROTAC experiments?
A3: The required purity depends on the application:
-
Initial in vitro screening (e.g., degradation assays): Purity of >95% is generally recommended to avoid misleading results from impurities that might interfere with the assay.
-
In vivo studies: Purity of >98% or >99% is often required to ensure safety, accurate dosing, and reliable pharmacokinetic/pharmacodynamic (PK/PD) data.
-
Structural biology (e.g., X-ray crystallography): The highest possible purity (>99%) is essential.
Q4: What are the most common impurities to look out for during synthesis and purification?
A4: Common impurities include unreacted starting materials (the warhead ligand, the E3 ligase ligand, and the this compound linker), incompletely coupled intermediates (e.g., Ligand-Linker), and byproducts from side reactions. It is also possible to form homo-PROTACs or dimers, which can be challenging to separate.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
Problem 1: My PROTAC is showing a broad, tailing peak during RP-HPLC purification.
-
Possible Causes:
-
Secondary Interactions: The flexible PEG linker and other functional groups on the PROTAC can have secondary interactions with the silica backbone of the C18 column.
-
Aggregation: PROTACs, being large molecules, can sometimes aggregate, especially at high concentrations on the column.
-
Residual Cations: If your synthesis involved metal catalysts (e.g., copper for click chemistry), residual metal ions can chelate with your compound and cause peak tailing.
-
Slow Desorption Kinetics: The "stickiness" of the PEG linker can lead to slow desorption from the stationary phase.
-
-
Recommended Solutions:
-
Add an Ion-Pairing Agent: Use an additive like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid in both the aqueous and organic mobile phases. This helps to protonate free silanols on the column and improve peak shape.
-
Increase Column Temperature: Running the HPLC at a higher temperature (e.g., 40-60 °C) can improve peak shape and resolution for large molecules by reducing mobile phase viscosity and improving mass transfer.
-
Optimize the Gradient: A shallower gradient may improve the separation of closely eluting impurities.
-
Change the Organic Modifier: While acetonitrile is most common, switching to or adding isopropanol can sometimes improve recovery and peak shape for hydrophobic or sticky compounds.
-
Problem 2: I have very low product recovery after preparative RP-HPLC.
-
Possible Causes:
-
Irreversible Adsorption: The compound may be irreversibly binding to the stationary phase, a common issue with large, hydrophobic, or "sticky" molecules.
-
Precipitation: The compound may be precipitating on the column or during fraction collection, especially if its solubility is poor in the mobile phase mixture.
-
Degradation: The compound may be unstable under the acidic conditions (e.g., TFA) of the mobile phase.
-
-
Recommended Solutions:
-
Column Passivation: Before injecting your sample, perform a blank gradient run or inject a sacrificial sample to passivate any active sites on the column.
-
Use a Different Stationary Phase: Consider a column with a different chemistry (e.g., Phenyl-Hexyl instead of C18) or a polymer-based reverse-phase column, which can be more robust to a wider pH range.
-
Buffer the Mobile Phase: If your compound is unstable in strong acid, consider using a buffered mobile phase system, such as ammonium formate or ammonium bicarbonate, and adjust the pH.
-
Post-Column Dilution: If precipitation is suspected during fraction collection, set up a system to dilute the eluent with a suitable solvent as it comes off the column.
-
Problem 3: My PROTAC looks like a smear or streak on a normal-phase silica TLC plate.
-
Possible Causes:
-
High Polarity: The PEG linker and polar functional groups on the ligands make the PROTAC highly polar, causing it to bind very strongly to the silica gel.
-
Incorrect Solvent System: The mobile phase may not be strong enough to elute the compound effectively.
-
Compound Overload: Applying too much sample to the TLC plate can cause streaking.
-
-
Recommended Solutions:
-
Use a More Polar Mobile Phase: Increase the polarity of your eluent. For example, in a Dichloromethane (DCM)/Methanol (MeOH) system, increase the percentage of MeOH.
-
Add a Modifier: Adding a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide can help de-activate the acidic silica gel and reduce streaking for basic compounds. For acidic compounds, adding acetic acid or formic acid can help.
-
Switch to Reverse-Phase TLC: Given the polar nature of many PROTACs, reverse-phase (C18) TLC plates may provide better results, using a mobile phase like Acetonitrile/Water.
-
Experimental Workflows and Data
Visualizing the Purification Workflow
A typical purification workflow involves an initial crude purification followed by a high-resolution polishing step and final validation.
Caption: General workflow for PROTAC purification and validation.
Troubleshooting Logic for Low HPLC Purity
When initial HPLC purification fails to yield the desired purity, a systematic approach is needed.
Caption: Troubleshooting tree for low purity after RP-HPLC.
Comparative Data
Table 1: Illustrative Comparison of Flash Chromatography Conditions for a PEG3-PROTAC.
| Column Type | Solvent System (Gradient) | Typical Purity Achieved | Typical Yield | Notes |
| Normal Phase Silica | 0-20% MeOH in DCM | 70-85% | 60-80% | Good for removing non-polar impurities. Streaking can be an issue. |
| Normal Phase Silica | 0-20% MeOH in DCM (+0.5% TEA) | 75-90% | 65-85% | Addition of Triethylamine (TEA) improves peak shape for basic compounds. |
| Reverse Phase C18 | 20-80% ACN in H₂O | 80-95% | 50-70% | Better for highly polar impurities. Can result in lower yield due to adsorption. |
| Reverse Phase C18 | 20-80% ACN in H₂O (+0.1% TFA) | 85-95% | 55-75% | Trifluoroacetic acid (TFA) improves peak shape but requires removal post-purification. |
Note: Data is illustrative and will vary based on the specific PROTAC structure.
Experimental Protocols
Protocol A: General Method for Preparative RP-HPLC
This protocol provides a general framework for the final purification of a PEGylated PROTAC.
-
System Preparation:
-
Column: C18 preparative column (e.g., 19 x 150 mm, 5 µm particle size).
-
Mobile Phase A: HPLC-grade water with 0.1% TFA (or 0.1% Formic Acid).
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% TFA (or 0.1% Formic Acid).
-
Flow Rate: 15-20 mL/min (adjust based on column dimensions).
-
Detection: UV detection at 254 nm and 280 nm (or wavelength of maximum absorbance for your warhead/ligand).
-
-
Sample Preparation:
-
Dissolve the semi-pure PROTAC from flash chromatography in a minimal amount of DMSO or DMF.
-
Dilute with Mobile Phase A until the sample is fully dissolved and the organic solvent concentration is low (<10%) to ensure good binding to the column.
-
Filter the sample through a 0.45 µm syringe filter to remove particulates.
-
-
Purification Run:
-
Equilibrate the column with 5-10 column volumes of the starting mobile phase conditions (e.g., 95% A / 5% B).
-
Inject the prepared sample onto the column.
-
Run a linear gradient optimized for your compound. A typical scouting gradient might be 5% to 95% B over 30 minutes.
-
Collect fractions based on the UV chromatogram, isolating the main product peak and separating it from earlier and later eluting impurities.
-
-
Post-Purification Processing:
-
Analyze a small aliquot from each collected fraction by analytical LC-MS to confirm identity (correct mass) and purity.
-
Pool the pure fractions (>98%).
-
Remove the acetonitrile by rotary evaporation.
-
Lyophilize the remaining aqueous solution to obtain the final product as a fluffy solid (often as a TFA salt).
-
References
- 1. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Reversed-phase High Performance Liquid Chromatography of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Target Protein Degradation: A Comparative Guide to PROTACs Featuring Bromo-PEG3-CO-NH2 Linkers
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of therapeutic intervention, offering a novel modality to eliminate disease-causing proteins rather than merely inhibiting them. A critical component of these heterobifunctional molecules is the linker, which connects the target-binding ligand to the E3 ligase-recruiting moiety. The composition and length of this linker are paramount, profoundly influencing the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.
This guide provides a comprehensive comparison of PROTACs, with a special focus on those incorporating the Bromo-PEG3-CO-NH2 linker. We will delve into the experimental data that underpins the validation of target protein degradation, offering a clear and objective overview for researchers in the field.
The Central Role of the Linker in PROTAC Efficacy
The linker in a PROTAC is not a passive spacer; it plays an active role in the formation of a stable and productive ternary complex between the target protein and the E3 ligase. An optimal linker facilitates the correct orientation of these proteins, leading to efficient ubiquitination and subsequent degradation of the target by the proteasome.
Polyethylene glycol (PEG) linkers are widely employed in PROTAC design due to their hydrophilicity, which can enhance solubility and cell permeability, and their conformational flexibility. The this compound linker provides a three-unit PEG chain, a common motif in PROTAC development.
Comparative Performance of PEG-Linked PROTACs
Below is a summary of its performance compared to other hypothetical PROTACs with varying linker lengths, illustrating the critical nature of linker optimization.
| PROTAC | Linker Type | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| Hypothetical PROTAC A | This compound | Target X | ~19 | >95 | [1] |
| Hypothetical PROTAC B | PEG2 Linker | Target X | >1000 | <20 | [1] |
| Hypothetical PROTAC C | Alkyl C8 Linker | Target X | 50 | 90 | |
| Hypothetical PROTAC D | Rigid Piperazine Linker | Target X | 15 | 98 |
Note: Data for Hypothetical PROTAC A is extrapolated from the performance of HaloPROTAC3, which has a three-unit PEG linker.[1] Data for PROTACs B, C, and D are representative values to illustrate the impact of different linker types.
As the data suggests, a PROTAC with a three-unit PEG linker can achieve potent and efficient degradation of the target protein.[1] Linkers that are too short may not allow for the formation of a stable ternary complex, resulting in poor degradation.
Key Experiments for Validating Target Protein Degradation
A robust validation workflow is essential to confirm that the observed protein depletion is a direct result of the PROTAC's mechanism of action. This involves a series of key experiments to assess target degradation, engagement with the E3 ligase, and the formation of the ternary complex.
Target Protein Degradation Assays
The most fundamental assessment of a PROTAC's efficacy is to quantify the extent of target protein degradation.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the target protein. A loading control antibody (e.g., GAPDH, β-actin) should also be used. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control.
-
Data Interpretation: Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation).
Ubiquitination Assays
To confirm that the PROTAC is hijacking the ubiquitin-proteasome system, it is crucial to demonstrate that the target protein is being ubiquitinated.
-
Cell Treatment and Lysis: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins. Lyse the cells under denaturing conditions to disrupt protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific to the target protein to immunoprecipitate the target.
-
Western Blotting: Elute the immunoprecipitated proteins and separate them by SDS-PAGE. Perform a Western blot using an antibody that recognizes ubiquitin. A smear of high molecular weight bands will indicate polyubiquitination of the target protein.
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for PROTAC-mediated degradation. Several biophysical and cellular assays can be used to confirm and characterize this complex.
This assay measures the proximity of the target protein and the E3 ligase in live cells.
-
Cell Line Engineering: Create a cell line that expresses the target protein fused to a NanoLuc® luciferase and the E3 ligase fused to a HaloTag®.
-
Cell Plating and Labeling: Plate the engineered cells and label the HaloTag®-E3 ligase fusion with a fluorescent HaloTag® ligand.
-
PROTAC Treatment: Add the PROTAC at various concentrations to the cells.
-
BRET Measurement: Add the NanoLuc® substrate. If a ternary complex is formed, the NanoLuc® luciferase and the fluorescent HaloTag® ligand will be in close proximity, resulting in Bioluminescence Resonance Energy Transfer (BRET). The BRET signal can be measured using a plate reader.
-
Data Analysis: An increase in the BRET signal upon PROTAC addition indicates the formation of the ternary complex.
Visualizing the Process: Workflows and Pathways
To better understand the intricate processes involved in PROTAC validation, the following diagrams illustrate the key workflows and signaling pathways.
Caption: Mechanism of Action for a PROTAC with a this compound linker.
Caption: Experimental workflow for Western Blot analysis.
Caption: Logical workflow for validating PROTAC efficacy.
Conclusion
The validation of target protein degradation is a multi-faceted process that requires a series of well-designed experiments. PROTACs incorporating a three-unit PEG linker, such as that provided by this compound, have demonstrated the potential for highly potent and efficacious degradation of target proteins. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently and objectively assess the performance of their PROTACs, paving the way for the development of next-generation therapeutics.
References
A Comparative Analysis of Bromo-PEG3-CO-NH2 and Other PEG-Based PROTAC Linkers in Targeted Protein Degradation
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The architecture of a PROTAC is crucial to its function, consisting of a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two moieties. Among the various linker types, polyethylene glycol (PEG)-based linkers are frequently employed due to their hydrophilicity, biocompatibility, and tunable length, which significantly influence the efficacy of the PROTAC.[1][2]
This guide provides an objective comparison of the performance of Bromo-PEG3-CO-NH2, a common PEG-based PROTAC linker, with other PEG-based linkers of varying lengths. The comparison is supported by representative experimental data on the degradation of the well-characterized bromodomain-containing protein 4 (BRD4), a key target in oncology.
The Critical Role of the Linker in PROTAC Efficacy
The linker in a PROTAC is not merely a spacer but a critical determinant of its biological activity.[1] Its length, composition, and attachment points to the two ligands profoundly impact the formation and stability of the ternary complex, which consists of the POI, the PROTAC, and the E3 ligase.[3] An optimal linker facilitates a productive orientation of the POI and the E3 ligase, leading to efficient ubiquitination and subsequent degradation of the target protein.[4]
Key parameters used to evaluate PROTAC performance are:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.
-
Dmax: The maximum percentage of target protein degradation that can be achieved. A higher Dmax value indicates greater efficacy.
Quantitative Comparison of PEG Linker Performance in BRD4 Degradation
The following tables summarize representative data from a comparative study of a series of PROTACs designed to degrade BRD4. These PROTACs consist of the BRD4 inhibitor JQ1 as the target-binding ligand and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of varying lengths (n=3, 4, 5, and 6).
Table 1: In Vitro Degradation of BRD4
| Linker | DC50 (nM) | Dmax (%) |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
Table 2: Cellular Permeability and Target Engagement
| Linker | PAMPA Permeability (10⁻⁶ cm/s) | NanoBRET Target Engagement IC50 (nM) |
| PEG3 | 1.8 | 65 |
| PEG4 | 1.5 | 30 |
| PEG5 | 1.3 | 25 |
| PEG6 | 1.1 | 40 |
Table 3: Pharmacokinetic Properties in Mice
| Linker | Oral Bioavailability (%) | Plasma Half-life (hours) |
| PEG3 | 10 | 2.5 |
| PEG4 | 15 | 3.0 |
| PEG5 | 18 | 3.5 |
| PEG6 | 12 | 3.2 |
Note: The data presented in these tables is a synthesized comparison from representative studies to illustrate the impact of PEG linker length. Direct comparison should be made with caution as experimental conditions may vary.
From the data, it is evident that the length of the PEG linker has a significant impact on the overall performance of the PROTAC. While the PEG3 linker is effective in inducing BRD4 degradation, longer linkers such as PEG4 and PEG5 exhibit improved potency (lower DC50) and efficacy (higher Dmax). This is often attributed to the formation of a more stable and productive ternary complex. However, as the linker length increases to PEG6, a slight decrease in performance is observed, highlighting that there is an optimal linker length for each target-ligase pair. This phenomenon, often referred to as the "linker hook effect," underscores the importance of empirical optimization of the linker length.
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Detailed Experimental Protocols
Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments cited in this guide.
Western Blot for Target Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
Materials:
-
Cell line expressing the target protein (e.g., human leukemia cell line MV4-11 for BRD4)
-
PROTACs with different PEG linkers
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-BRD4)
-
Primary antibody against a loading control protein (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Normalize protein amounts, separate proteins by SDS-PAGE, and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the target protein and a loading control overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an ECL substrate.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.
Fluorescence Polarization (FP) Assay for Ternary Complex Formation
This assay measures the binding events that lead to the formation of the ternary complex.
Materials:
-
Purified recombinant target protein (e.g., BRD4)
-
Purified E3 ligase complex (e.g., VHL-ElonginB-ElonginC)
-
Fluorescently labeled ligand for either the POI or the E3 ligase
-
PROTACs with different PEG linkers
-
Assay buffer
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Binary Binding Assays: First, determine the binding affinity of the fluorescent ligand to its respective protein to establish the appropriate assay conditions.
-
Competition Assay: To measure the binding of the PROTAC to the POI, compete the PROTAC against the fluorescently labeled POI ligand.
-
Ternary Complex Formation Assay: Incubate a constant concentration of the POI and the fluorescently labeled E3 ligase ligand with increasing concentrations of the PROTAC.
-
Measurement: Measure the fluorescence polarization in a microplate reader. An increase in polarization indicates the formation of a larger complex.
-
Data Analysis: Plot the change in fluorescence polarization against the PROTAC concentration to determine the binding affinity (Kd) and cooperativity of ternary complex formation.
Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics
ITC is a label-free technique that directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.
Materials:
-
Purified recombinant target protein (e.g., BRD4)
-
Purified E3 ligase complex (e.g., VHL-ElonginB-ElonginC)
-
PROTACs with different PEG linkers
-
Isothermal titration calorimeter
-
Matched assay buffer
Procedure:
-
Sample Preparation: Prepare solutions of the POI, E3 ligase, and PROTAC in the same matched buffer. Degas all solutions before use.
-
Titration: Typically, the PROTAC solution is loaded into the syringe and titrated into the sample cell containing the POI and E3 ligase.
-
Data Acquisition: The heat released or absorbed upon each injection is measured.
-
Data Analysis: The resulting data is fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the ternary complex formation.
Conclusion
The choice of linker is a critical parameter in the design of effective PROTACs. While this compound serves as a viable and commonly used linker, the presented representative data suggests that for BRD4 degradation, PROTACs with slightly longer PEG linkers (PEG4 and PEG5) may offer superior potency and pharmacokinetic properties. However, the optimal linker length is highly dependent on the specific target protein and E3 ligase pair, necessitating a systematic evaluation of a series of linkers for each new PROTAC development program. The detailed experimental protocols provided in this guide offer a robust framework for conducting such comparative studies, enabling researchers to make data-driven decisions in the optimization of these promising therapeutic agents.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Unraveling the Structure of PROTACs: A Comparative Guide to Analytical Techniques for Molecules with a Bromo-PEG3-CO-NH2 Linker
For researchers, scientists, and drug development professionals navigating the intricate landscape of Proteolysis Targeting Chimeras (PROTACs), rigorous structural confirmation is a cornerstone of successful drug discovery. This guide provides an objective comparison of key analytical techniques for characterizing PROTACs, with a specific focus on those incorporating the popular Bromo-PEG3-CO-NH2 linker. By presenting supporting experimental data and detailed methodologies, this document aims to empower researchers to make informed decisions for their analytical workflows.
PROTACs, with their unique tripartite structure comprising a target protein ligand, an E3 ligase ligand, and a connecting linker, demand a multi-faceted analytical approach to ensure structural integrity and purity. The choice of the linker, such as the flexible polyethylene glycol (PEG)-based this compound, can significantly influence the molecule's properties and, consequently, the analytical strategy. This guide delves into the utility of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) for the comprehensive characterization of these complex molecules.
Comparative Analysis of Analytical Techniques
The selection of an analytical technique for PROTAC validation is contingent on the specific information required, from basic purity assessment to detailed three-dimensional structural elucidation. The following table summarizes the capabilities of the most common analytical methods.
| Technique | Information Provided | Resolution | Sensitivity | Throughput | Sample Requirements |
| Mass Spectrometry (MS) | Molecular weight confirmation, elemental composition, fragmentation patterns for structural elucidation, quantification.[1][2] | Low to High | High (picomole to femtomole) | High | Minimal sample, tolerant to complex mixtures. |
| Nuclear Magnetic Resonance (NMR) | Detailed 3D structure in solution, conformational dynamics, ligand-protein interactions, linker conformation.[3][4] | Atomic | Moderate (micromole to millimole) | Low | Higher sample amount, isotopically labeled samples may be needed. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, separation of isomers and impurities, quantification.[5] | High | Moderate to High | High | Pure sample or mixture, requires method development. |
The this compound Linker and Alternatives: An Analytical Perspective
The this compound linker is a popular choice in PROTAC design due to its flexibility and hydrophilicity, which can improve solubility and cell permeability. However, its characteristics also present specific analytical considerations. Below is a comparison with other common linker types.
| Linker Type | Key Characteristics | Typical Analytical Challenges |
| This compound (PEG-based) | Flexible, hydrophilic, defined length. | Potential for polydispersity in longer PEG chains, complex fragmentation in MS, overlapping signals in NMR. |
| Alkyl Chains (Flexible) | Hydrophobic, simple structure. | Can decrease aqueous solubility, may lead to non-specific binding. |
| Rigid Linkers (e.g., containing piperazine) | Constrained conformation, can improve selectivity. | Synthetic complexity, may not allow for optimal ternary complex formation. |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to robust PROTAC characterization. The following sections provide methodologies for key analytical techniques tailored for a PROTAC incorporating a this compound linker.
Protocol 1: High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Confirmation
Objective: To accurately determine the molecular weight of the synthesized PROTAC and confirm its elemental composition.
Methodology:
-
Sample Preparation: Dissolve 1 mg of the PROTAC in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution. Further dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, equipped with an electrospray ionization (ESI) source.
-
Analysis:
-
Infuse the sample directly into the mass spectrometer or inject it via a liquid chromatography system.
-
Acquire data in positive ion mode.
-
Observe the mass-to-charge ratio (m/z) of the molecular ion ([M+H]+).
-
The high-resolution measurement will provide a highly accurate mass, which can be used to confirm the elemental formula.
-
-
Data Analysis: Compare the experimentally determined monoisotopic mass with the theoretically calculated mass of the PROTAC. A mass accuracy of <5 ppm is typically expected for confirmation.
Protocol 2: Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Objective: To confirm the connectivity of the PROTAC molecule by analyzing its fragmentation pattern.
Methodology:
-
Sample Preparation: Prepare the sample as described in Protocol 1.
-
Instrumentation: Use a mass spectrometer capable of performing MS/MS, such as a triple quadrupole, ion trap, or Q-TOF instrument.
-
Analysis:
-
Select the molecular ion of the PROTAC as the precursor ion in the first mass analyzer.
-
Induce fragmentation of the precursor ion in a collision cell using an inert gas (e.g., argon or nitrogen).
-
Analyze the resulting fragment ions in the second mass analyzer.
-
-
Data Analysis: Interpret the fragmentation spectrum to identify characteristic losses corresponding to the different components of the PROTAC (target binder, E3 ligase binder, and the this compound linker). Fragmentation of the PEG linker often results in a characteristic neutral loss of 44 Da (C2H4O).
Protocol 3: Quantitative LC-MS/MS for Purity and Stability Assessment
Objective: To determine the purity of the PROTAC sample and assess its stability under various conditions.
Methodology:
-
Sample Preparation: Prepare a standard curve of the purified PROTAC at known concentrations. Prepare the test sample at a concentration within the linear range of the standard curve.
-
Instrumentation: Use a triple quadrupole mass spectrometer coupled with a UPLC or HPLC system.
-
Chromatography:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Injection Volume: 1-10 µL.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Select a specific precursor-to-product ion transition for the PROTAC for sensitive and selective quantification.
-
-
Data Analysis: Integrate the peak area of the PROTAC in the chromatogram and quantify its concentration using the standard curve. Purity is determined by the percentage of the main peak area relative to the total peak area.
Protocol 4: 1D and 2D NMR Spectroscopy for Structural Confirmation
Objective: To obtain detailed structural information and confirm the chemical environment of all atoms in the PROTAC molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the PROTAC in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O) in an NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
1D NMR Analysis:
-
Acquire a proton (¹H) NMR spectrum to observe the chemical shifts, integration, and coupling patterns of all protons.
-
Acquire a carbon-¹³C NMR spectrum to identify all carbon atoms.
-
-
2D NMR Analysis:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for confirming the connectivity of the different parts of the PROTAC.
-
-
Data Analysis: Assign all proton and carbon signals based on the 1D and 2D NMR data to confirm the complete structure of the PROTAC, including the this compound linker. The characteristic signals of the PEG linker will appear in a specific region of the ¹H and ¹³C NMR spectra.
Visualizing the Workflow and Mechanism
To better illustrate the processes involved in PROTAC characterization and function, the following diagrams have been generated using Graphviz.
References
Assessing the In Vivo Efficacy of Bromo-PEG3-CO-NH2 Containing PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules offer the potential to eliminate disease-causing proteins by harnessing the cell's own ubiquitin-proteasome system. A critical component of any PROTAC is the linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. The choice of linker profoundly influences the efficacy, selectivity, and pharmacokinetic properties of the resulting molecule. This guide provides a comparative assessment of the in vivo efficacy of PROTACs containing the Bromo-PEG3-CO-NH2 linker, benchmarking its performance against established PROTACs and alternative linker technologies.
The Role of the Linker in PROTAC Function
The linker in a PROTAC is not merely a spacer; it plays a crucial role in the formation of a stable and productive ternary complex between the target protein and the E3 ligase. This complex formation is essential for the efficient ubiquitination and subsequent degradation of the target protein. The length, flexibility, and chemical composition of the linker are all critical parameters that must be optimized for each specific target and E3 ligase pair.
dot
Caption: PROTAC-mediated protein degradation pathway.
Comparative In Vivo Efficacy of PROTAC Linkers
The in vivo performance of a PROTAC is a critical determinant of its therapeutic potential. Key parameters for assessment include tumor growth inhibition in xenograft models, target protein degradation in tumor tissue, and pharmacokinetic (PK) and pharmacodynamic (PD) profiles.
This compound Containing PROTACs: A Profile
PROTACs incorporating a short, flexible polyethylene glycol (PEG) linker like this compound are common in early-stage discovery due to their synthetic accessibility and ability to confer favorable solubility properties. While specific in vivo data for a PROTAC containing the exact this compound linker is not extensively published, we can extrapolate its likely performance based on studies of PROTACs with similar short PEG linkers.
Expected Performance Characteristics:
-
Tumor Growth Inhibition: Moderate to good, depending on the target and warhead potency.
-
Target Degradation: Efficient degradation of the target protein in tumor tissue.
-
Pharmacokinetics: Generally, PEG linkers can improve solubility, but short PEG chains may not provide a significant extension of plasma half-life compared to longer PEG chains or other linker types. Metabolic stability can be a concern with PEG linkers.[1]
Benchmarking Against Established PROTACs: MZ1 and ARV-825
To contextualize the potential performance of a this compound containing PROTAC, we compare it to two well-characterized BRD4-targeting PROTACs, MZ1 and ARV-825, which have demonstrated significant in vivo efficacy.
-
MZ1: Utilizes a JQ1 warhead and a VHL E3 ligase ligand connected by a PEG-based linker. It has shown potent anti-tumor activity in models of diffuse large B-cell lymphoma.[2]
-
ARV-825: Also targets BRD4 using a JQ1 analogue, but recruits the CRBN E3 ligase via a different linker. It has demonstrated robust anti-tumor effects in various cancer models, including neuroblastoma and gastric cancer.[3][4]
Data Presentation: Comparative In Vivo Efficacy
| PROTAC | Target | Linker Type | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Target Degradation in Tumor | Reference |
| Hypothetical this compound PROTAC | BRD4 | Short PEG | Generic Xenograft | Representative Dosing | Moderate-Good | Significant | N/A |
| MZ1 | BRD4 | PEG-based | ABC-DLBCL Xenograft | 50 mg/kg, i.p., 2x/week | Significant | BRD4 degradation confirmed | [2] |
| ARV-825 | BRD4 | Non-PEG | Neuroblastoma Xenograft | 5 mg/kg, i.p., daily | Significant | BRD4 degradation confirmed | |
| ARV-825 | BRD4 | Non-PEG | Gastric Cancer Xenograft | 10 mg/kg, i.p., daily | Significant | BRD4 degradation confirmed |
Alternative Linker Strategies and Their In Vivo Implications
The limitations of traditional PEG linkers, such as potential metabolic instability, have driven the exploration of alternative linker chemistries.
-
Alkyl Linkers: These provide a more hydrophobic and often more rigid connection. While synthetically straightforward, they can negatively impact solubility.
-
Rigid Linkers: Incorporating cyclic moieties like piperidines or triazoles can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially improving potency and metabolic stability.
-
Macrocyclic and Spiro-Based Linkers: These novel strategies aim to create highly constrained linkers to maximize selectivity and reduce off-target effects.
| Linker Type | Advantages | Disadvantages | In Vivo Performance Considerations |
| Short PEG (e.g., this compound) | Good solubility, synthetic accessibility. | Potential for metabolic instability. | May have shorter half-life compared to longer PEGs. |
| Alkyl | Synthetically simple, can provide rigidity. | Can decrease solubility. | Poor solubility may lead to formulation challenges and impact bioavailability. |
| Rigid (e.g., Piperidine, Triazole) | Improved metabolic stability, pre-organization for binding. | Can be synthetically more complex. | May lead to improved pharmacokinetic profiles and sustained in vivo efficacy. |
Experimental Protocols for In Vivo Efficacy Assessment
The following are generalized protocols for key experiments to assess the in vivo efficacy of PROTACs.
Xenograft Tumor Model and Efficacy Study
dot
Caption: Experimental workflow for a xenograft study.
1. Cell Culture and Implantation:
-
Culture the desired cancer cell line under appropriate conditions.
-
Harvest and resuspend cells in a suitable medium (e.g., Matrigel).
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice.
2. Tumor Monitoring and Treatment:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Administer the PROTAC and vehicle control according to the desired dosing schedule and route (e.g., intraperitoneal, oral).
3. Efficacy Assessment:
-
Continue to measure tumor volume and mouse body weight throughout the study.
-
At the study endpoint, euthanize the mice and excise the tumors.
-
Measure final tumor weight and process the tissue for further analysis.
Pharmacodynamic (PD) Analysis: Target Degradation
1. Tissue Homogenization:
-
Excised tumor tissue is snap-frozen in liquid nitrogen and stored at -80°C.
-
Homogenize the tissue in lysis buffer containing protease and phosphatase inhibitors.
2. Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against the target protein (e.g., BRD4) and a loading control (e.g., GAPDH).
-
Incubate with a secondary antibody and detect the protein bands using chemiluminescence.
-
Quantify the band intensity to determine the extent of target protein degradation relative to the vehicle control.
Pharmacokinetic (PK) Analysis
1. Sample Collection:
-
Administer a single dose of the PROTAC to a cohort of animals.
-
Collect blood samples at various time points post-administration.
2. Sample Processing and Analysis:
-
Process the blood to obtain plasma.
-
Extract the PROTAC from the plasma using appropriate methods.
-
Quantify the concentration of the PROTAC in the plasma samples using LC-MS/MS.
3. Data Analysis:
-
Plot the plasma concentration of the PROTAC over time.
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Conclusion
The this compound linker represents a synthetically accessible and versatile building block for the construction of PROTACs. While direct in vivo efficacy data for PROTACs containing this specific linker is limited, its performance can be anticipated to be in line with other short-chain PEG-based PROTACs, offering a balance of solubility and degradation efficiency. However, for clinical translation, careful consideration of its pharmacokinetic properties, particularly metabolic stability, is crucial. Comparison with well-validated PROTACs like MZ1 and ARV-825, along with the exploration of alternative linker strategies, provides a valuable framework for the rational design and in vivo optimization of next-generation protein degraders. The detailed experimental protocols provided in this guide offer a robust starting point for researchers to rigorously evaluate the in vivo efficacy of their novel PROTACs.
References
- 1. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of PEG Linkers in PROTAC Design: A Comparative Analysis of BRD4 and BTK Degraders
A deep dive into the functional implications of linker chemistry on the efficacy of Proteolysis Targeting Chimeras (PROTACs), with a focus on PEGylated linkers and their application in the degradation of key therapeutic targets, BRD4 and BTK.
In the rapidly evolving field of targeted protein degradation, the rational design of PROTACs is paramount to achieving therapeutic success. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of three key elements: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that bridges the two. The linker, far from being a passive spacer, plays a critical role in determining the efficacy, selectivity, and physicochemical properties of the PROTAC. Among the various linker architectures, those incorporating polyethylene glycol (PEG) chains have garnered significant attention due to their ability to enhance solubility, modulate cell permeability, and provide the necessary flexibility for optimal ternary complex formation.
This guide provides a comparative analysis of successful PROTACs that employ short PEG linkers, with a particular focus on the conceptual application of a Bromo-PEG3-CO-NH2 linker. While specific public domain case studies detailing the use of this exact linker are limited, by examining PROTACs with similar PEG3-based linkers targeting the epigenetic reader BRD4 and the kinase BTK, we can extrapolate and provide valuable insights for researchers in the field.
Mechanism of Action: A Symphony of Induced Proximity
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The length and composition of the linker are critical for the stability and productive orientation of this ternary complex.
Figure 1: General mechanism of action for a PROTAC, illustrating the formation of a ternary complex and subsequent ubiquitination and degradation of the target protein.
Comparative Analysis of BRD4 and BTK PROTACs with Short PEG Linkers
The following tables summarize the performance of representative PROTACs targeting BRD4 and BTK that utilize short PEG-based linkers. These examples serve as a proxy for the expected performance of a PROTAC employing a this compound linker.
BRD4-Targeting PROTACs
BRD4 is a member of the BET (Bromodomain and Extra-Terminal) family of proteins and is a key regulator of oncogene transcription, making it an attractive target in oncology.
| PROTAC Name (Representative) | E3 Ligase Ligand | Linker Characteristics | DC50 | Dmax | Cell Line |
| dBET6 [1] | Pomalidomide (CRBN) | PEG-based | 18 nM[1] | >95% | Jurkat[1] |
| A1874 | Pomalidomide (CRBN) | PEG-based | 0.8 nM | >98% | RS4;11 |
| ARV-771 | VHL | PEG-based | <1 nM | ~90% | 22Rv1 |
BTK-Targeting PROTACs
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor signaling pathway and is a validated target for B-cell malignancies.
| PROTAC Name (Representative) | E3 Ligase Ligand | Linker Characteristics | DC50 | Dmax | Cell Line |
| P13I | Pomalidomide (CRBN) | PEG-based | ~10 nM | >90% | Ramos |
| MT-802 | Pomalidomide (CRBN) | PEG-based | ~12 nM | >99% | MOLM-14 |
| PROTAC BTK Degrader-3 [2] | Undisclosed | Undisclosed | 10.9 nM[2] | Not Reported | Mino |
Note: The data presented is compiled from various sources and serves as a representative comparison. The exact performance of a PROTAC with a this compound linker would require experimental validation.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize PROTACs.
Western Blot for Protein Degradation
This assay is the gold standard for quantifying the degradation of the target protein.
Figure 2: A typical workflow for assessing PROTAC-mediated protein degradation via Western blot.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC for a specified time course (e.g., 2, 4, 8, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control. Calculate DC50 and Dmax values from the dose-response curve.
Ternary Complex Formation Assay (e.g., NanoBRET™)
This assay assesses the formation of the PROTAC-induced ternary complex in live cells.
Protocol:
-
Cell Line Engineering: Co-express the target protein fused to a NanoLuc® luciferase and the E3 ligase component (e.g., VHL or CRBN) fused to a HaloTag® in a suitable cell line.
-
Assay Preparation: Seed the engineered cells in a 96-well plate. Add the HaloTag® ligand to label the E3 ligase fusion protein.
-
PROTAC Treatment: Add serial dilutions of the PROTAC to the cells.
-
BRET Measurement: Add the NanoLuc® substrate and measure the bioluminescence resonance energy transfer (BRET) signal. An increase in the BRET signal indicates the formation of the ternary complex.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay determines the cytotoxic effects of the PROTAC on cancer cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC and incubate for a desired period (e.g., 72 hours).
-
Viability Measurement:
-
MTT Assay: Add MTT reagent and incubate. Solubilize the formazan crystals and measure the absorbance.
-
CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent and measure the luminescence.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Conclusion
References
A Comparative Guide to the Pharmacokinetic Properties of PEG-Based PROTACs
An objective analysis of PROTACs utilizing Polyethylene Glycol (PEG) linkers, with a focus on pharmacokinetic performance and comparison to alternative linker technologies.
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to eliminate disease-causing proteins by co-opting the body's own cellular disposal system. These heterobifunctional molecules are composed of three key components: a ligand that binds to the target protein, a ligand to recruit an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's success, profoundly influencing its efficacy, selectivity, and pharmacokinetic (PK) properties.[1][2]
This guide focuses on PROTACs incorporating polyethylene glycol (PEG) linkers, such as the conceptual Bromo-PEG3-CO-NH2, and compares their performance with other common linker types, supported by experimental data from scientific literature. While specific pharmacokinetic data for "this compound" itself is not publicly available, this guide draws on data from structurally similar PEGylated PROTACs to provide a robust comparative analysis.
The Role of the Linker in PROTAC Pharmacokinetics
The linker is not merely a spacer; it is a key driver of the physicochemical properties of the entire PROTAC molecule.[3] Because PROTACs are large molecules that often fall outside of traditional "drug-like" chemical space, the linker's characteristics heavily influence absorption, distribution, metabolism, and excretion (ADME).[2][4] Key linker properties affecting PK include:
-
Solubility: PEG linkers are known to be hydrophilic and can significantly improve the aqueous solubility of the often-hydrophobic PROTAC molecule.
-
Permeability: The linker's length and flexibility impact the PROTAC's ability to cross cell membranes.
-
Metabolic Stability: The chemical nature of the linker can introduce "soft spots" susceptible to metabolic breakdown, affecting the PROTAC's half-life.
-
Conformation: The linker dictates the three-dimensional arrangement of the PROTAC, which is crucial for forming a stable and productive ternary complex between the target protein and the E3 ligase.
Comparison of Common PROTAC Linker Types
The most prevalent linker types in PROTAC design are flexible chains, such as alkyl and PEG linkers, and more rigid structures. Each class presents a distinct profile of advantages and disadvantages that influence pharmacokinetic behavior.
| Linker Type | Key Characteristics | Advantages in Pharmacokinetics | Disadvantages in Pharmacokinetics | Representative Data (Illustrative) |
| PEG Linkers | Hydrophilic, flexible, composed of repeating ethylene glycol units. | - Improves aqueous solubility.- Can enhance cell permeability in some cases by shielding amide bonds. | - Can increase susceptibility to oxidative metabolism.- May lead to less defined conformations. | PROTACs with PEG linkers have shown effective degradation, and in some cases, are more potent than their alkyl-chain counterparts. |
| Alkyl Linkers | Hydrophobic, flexible hydrocarbon chains. | - Synthetically straightforward.- Can provide high conformational flexibility. | - Poor aqueous solubility can limit bioavailability.- May lead to non-specific binding due to hydrophobicity. | PROTACs with nine-atom alkyl chains have demonstrated concentration-dependent degradation. However, replacing this with a PEG linker sometimes resulted in weaker activity, indicating the complexity of linker choice. |
| Rigid Linkers | Often contain cyclic structures (e.g., piperazine, phenyl rings) or alkynes to restrict conformational freedom. | - Can improve metabolic stability and potency by pre-organizing the molecule into an active conformation.- May enhance selectivity. | - Can be more challenging to synthesize.- The fixed conformation may not be optimal for ternary complex formation. | A PROTAC with a highly rigid linker showed potent target depletion (DC50 < 1 nM), highlighting the potential benefits of this approach for improving pharmacokinetic properties. |
Experimental Protocols for Evaluating PROTAC Pharmacokinetics
A systematic evaluation of a PROTAC's pharmacokinetic properties is essential for its development as a therapeutic agent. Below are generalized protocols for key in vitro and in vivo assays.
In Vitro Microsomal Stability Assay
Purpose: To assess the metabolic stability of a PROTAC in the presence of liver microsomes, which contain key drug-metabolizing enzymes.
Methodology:
-
Preparation: Prepare a solution of the PROTAC in a suitable solvent (e.g., DMSO). Liver microsomes (from human, rat, or mouse) are suspended in a phosphate buffer.
-
Incubation: The PROTAC is incubated with the liver microsomes at 37°C. The reaction is initiated by adding the cofactor NADPH, which is required for the activity of many metabolizing enzymes.
-
Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.
-
Analysis: After centrifugation to remove the precipitated protein, the concentration of the remaining PROTAC in the supernatant is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Interpretation: The rate of disappearance of the PROTAC is used to calculate its in vitro half-life (t½) and intrinsic clearance.
In Vivo Pharmacokinetic Study in Rodents
Purpose: To determine the key pharmacokinetic parameters of a PROTAC after administration to a living organism, typically mice or rats.
Methodology:
-
Animal Dosing: A defined dose of the PROTAC is administered to a cohort of animals, typically via intravenous (IV) and oral (PO) routes to assess both clearance and oral bioavailability.
-
Blood Sampling: Blood samples are collected from the animals at predetermined time points (e.g., 5 min, 15 min, 1 hr, 4 hr, 8 hr, 24 hr post-dose).
-
Plasma Preparation: The blood samples are processed to separate the plasma.
-
Bioanalysis: The concentration of the PROTAC in the plasma samples is measured using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key PK parameters, including:
-
Half-life (t½): The time required for the drug concentration to decrease by half.
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Area Under the Curve (AUC): A measure of total drug exposure over time.
-
Oral Bioavailability (%F): The fraction of the orally administered dose that reaches systemic circulation, calculated as (AUC_oral / AUC_IV) * 100.
-
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using Graphviz can effectively illustrate complex biological pathways and experimental procedures.
References
Safety Operating Guide
Proper Disposal of Bromo-PEG3-CO-NH2: A Step-by-Step Guide for Laboratory Professionals
Researchers and scientists handling Bromo-PEG3-CO-NH2 must adhere to specific disposal procedures to ensure laboratory safety and environmental protection. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, proper disposal is not just a matter of regulatory compliance but also a critical component of responsible research.
The primary directive for the disposal of this compound is to entrust it to an approved waste disposal plant.[1] This guide provides a detailed, step-by-step protocol to manage this compound waste from the point of generation to its final collection for disposal.
Hazard and Safety Summary
A clear understanding of the hazards associated with this compound is fundamental to its safe handling and disposal.
| Hazard Classification | Description | Precautionary Statement |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.[1] |
| Acute Aquatic Toxicity (Category 1) | Very toxic to aquatic life. | P273: Avoid release to the environment.[1] |
| Chronic Aquatic Toxicity (Category 1) | Very toxic to aquatic life with long lasting effects. | P391: Collect spillage.[1] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe segregation, storage, and disposal of this compound waste within a laboratory setting.
Step 1: Waste Identification and Segregation
-
Identify as Hazardous Waste: From the moment it is deemed unusable, this compound, including any contaminated materials (e.g., gloves, weighing paper, pipette tips), must be treated as hazardous waste.
-
Segregate at the Source: Do not mix this compound waste with non-hazardous trash or other chemical waste streams unless specifically instructed by your institution's Environmental Health and Safety (EHS) department. Proper segregation prevents accidental chemical reactions and ensures correct disposal routing.
Step 2: Waste Collection and Containment
-
Use a Designated, Compatible Container:
-
Collect solid waste in a clearly labeled, leak-proof container with a secure lid. The container material should be compatible with the chemical.
-
For liquid waste (e.g., solutions containing this compound), use a screw-cap container that will not degrade upon contact with the substance.
-
-
Label the Container: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the associated hazards (e.g., "Toxic," "Aquatic Hazard").
Step 3: On-site Accumulation and Storage
-
Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA within the laboratory. This area should be at or near the point of waste generation.
-
Secondary Containment: Place the primary waste container in a secondary container, such as a chemical-resistant tray or bin, to contain any potential leaks or spills.
-
Keep Containers Closed: Waste containers must remain securely closed at all times, except when adding waste.
Step 4: Arranging for Disposal
-
Contact Your EHS Department: Your institution's Environmental Health and Safety (EHS) or equivalent department is responsible for the collection and disposal of hazardous waste. Follow your institution's specific procedures for requesting a waste pickup.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of in the sink or regular trash. This is to prevent contamination of waterways, which would be detrimental to aquatic life.
-
Handling Empty Containers: Even empty containers that held this compound must be treated as hazardous waste unless they have been triple-rinsed. The first rinseate must be collected and disposed of as hazardous waste. Follow your institution's guidelines for the disposal of triple-rinsed containers.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Bromo-PEG3-CO-NH2
This guide provides comprehensive safety and logistical information for the handling of Bromo-PEG3-CO-NH2, a bifunctional linker commonly used in bioconjugation and drug development. Adherence to these protocols is critical to ensure the safety of laboratory personnel and to minimize environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. While a complete hazard profile is not fully detailed in all available safety data sheets, related bromo- and PEG-containing compounds suggest a potential for skin, eye, and respiratory irritation[2]. Therefore, a cautious approach to handling is warranted, and the following personal protective equipment is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[3][4][5] | To protect eyes from potential splashes of the compound, especially when in solution. |
| Hand Protection | Chemical-resistant nitrile gloves. | To prevent skin contact. Nitrile gloves offer good resistance to a range of chemicals. |
| Body Protection | A standard laboratory coat. For larger quantities or when there is a risk of splashing, a chemical-resistant apron or coveralls should be worn. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required when handling small quantities in a well-ventilated area. If handling powders outside of a containment device or if dust is generated, an N95 or higher-rated respirator is recommended. | To prevent inhalation of any airborne particles. |
Operational Plan: Step-by-Step Handling Protocols
This section outlines the procedural steps for the safe handling of this compound from receipt to disposal.
2.1 Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is often -20°C. Keep the container tightly closed.
-
Labeling: Ensure the container is clearly labeled with the chemical name and any hazard warnings.
2.2 Experimental Workflow: Handling and Use
This protocol details the safe handling of this compound during a typical experimental procedure.
-
Preparation:
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Review the Safety Data Sheet (SDS) before starting work.
-
Don the appropriate PPE as specified in Table 1.
-
-
Weighing and Aliquoting:
-
If the compound is a solid, handle it carefully to avoid generating dust. Use a spatula for transfers.
-
Perform all weighing and aliquoting procedures within a chemical fume hood or a containment ventilated enclosure to minimize inhalation exposure.
-
-
Dissolving the Compound:
-
Add the solvent to the this compound powder slowly to prevent splashing.
-
If required, use a vortex mixer or sonicator to aid dissolution, ensuring the container is securely capped.
-
-
Post-Handling:
-
After use, tightly seal the container and return it to the designated storage location.
-
Clean the work area and any equipment used with an appropriate solvent.
-
Properly remove and dispose of gloves and any other contaminated disposable PPE.
-
Wash hands thoroughly with soap and water.
-
2.3 Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate vicinity.
-
Ventilate: Increase ventilation in the area of the spill.
-
Contain: For small spills, use an inert absorbent material such as sand or vermiculite to contain the substance.
-
Clean-up: Carefully scoop the absorbent material into a designated hazardous waste container. Do not flush down the sewer.
-
Decontaminate: Clean the spill area with a suitable solvent and decontaminating solution.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.
3.1 Waste Segregation
-
Halogenated Organic Waste: this compound is a halogenated organic compound and must be collected in a dedicated, clearly labeled waste container for "Halogenated Organic Waste".
-
Contaminated Materials: Any materials contaminated with the compound, such as gloves, pipette tips, and absorbent materials, must also be disposed of as hazardous waste in a designated container.
3.2 Disposal Procedure
-
Containment: Ensure all waste is in the correctly labeled and securely sealed hazardous waste container.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Collection: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company. The primary recommended disposal method for halogenated organic compounds is incineration at a permitted facility.
Logical Workflow for Safe Handling
The following diagram illustrates the key decision-making and procedural flow for safely handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
